GZD856
Description
The exact mass of the compound 4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide is 532.21984399 g/mol and the complexity rating of the compound is 910. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O/c1-20-3-5-23(15-22(20)6-4-21-17-33-27-9-10-34-38(27)18-21)28(39)35-25-8-7-24(26(16-25)29(30,31)32)19-37-13-11-36(2)12-14-37/h3,5,7-10,15-18H,11-14,19H2,1-2H3,(H,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLXBWOKEGSUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN5C(=CC=N5)N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GZD856: A Technical Guide to its Mechanism of Action as a Potent Bcr-Abl Inhibitor
Introduction
GZD856 is an orally bioavailable, third-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier-generation TKIs in the treatment of Chronic Myeloid Leukemia (CML). The primary driver of CML is the constitutively active Bcr-Abl fusion protein, a product of the Philadelphia chromosome translocation. While drugs like imatinib have revolutionized CML treatment, the emergence of resistance mutations, particularly the T315I "gatekeeper" mutation, has necessitated the development of novel inhibitors. This compound has demonstrated significant efficacy against both wild-type Bcr-Abl and the T315I mutant, offering a promising therapeutic option for patients with resistant CML. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of its effects on key signaling pathways.
Molecular Target and Binding
The primary molecular target of this compound is the Bcr-Abl tyrosine kinase. This compound effectively inhibits both the wild-type and the T315I mutant forms of this enzyme. The T315I mutation involves the substitution of a threonine residue with a bulkier isoleucine at the gatekeeper position of the ATP-binding pocket, which sterically hinders the binding of many first and second-generation TKIs.
Molecular docking studies have revealed that this compound binds to the ATP-binding site of the Bcr-Abl kinase in its DFG-out (inactive) conformation. The pyrazolo[1,5-a]pyrimidine core of this compound forms a crucial hydrogen bond with the backbone NH of Met318 in the hinge region. Additionally, the amide group forms two hydrogen bonds with the side chains of Glu286 and Asp381. The trifluoromethylphenyl moiety extends into a deep hydrophobic pocket, while the alkynyl linker makes favorable van der Waals contact with the isoleucine at position 315, thereby avoiding the steric clash that renders other inhibitors ineffective against the T315I mutant.[1]
Quantitative Data
The potency of this compound has been quantified through various in vitro assays, demonstrating its strong inhibitory activity against Bcr-Abl kinase and the proliferation of Bcr-Abl-positive leukemia cell lines.
Table 1: In Vitro Kinase Inhibition
| Target | This compound IC50 (nM) | Ponatinib IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) |
| Bcr-AblWT | 19.9 | Not Reported | 98.2 | 43.5 |
| Bcr-AblT315I | 15.4 | Similar to this compound | >10,000 | >10,000 |
Data sourced from Liu et al., 2017.[1]
Table 2: Cellular Antiproliferative Activity
| Cell Line | Bcr-Abl Status | This compound IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) |
| K562 | Wild-type | 2.2 | 189 | 6.5 | 0.5 |
| Ba/F3WT | Wild-type | 0.64 | 500 | 22 | 0.16 |
| Ba/F3T315I | T315I Mutant | 10.8 | 10,160 | 1461 | 6.5 |
| K562R (Q252H) | Q252H Mutant | 67.0 | 6050 | 350 | Not Determined |
| MOLT-4 | Bcr-Abl Negative | 499.4 | 48,500 | 20,400 | 7.8 |
| U937 | Bcr-Abl Negative | 2001.0 | 16,000 | 9520 | 1.0 |
Data sourced from Liu et al., 2017.[1]
Signaling Pathway Inhibition
This compound effectively suppresses the downstream signaling cascade initiated by the constitutively active Bcr-Abl kinase. Western blot analyses have demonstrated that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of Bcr-Abl itself, as well as its key downstream substrates, Crkl (v-crk sarcoma virus CT10 oncogene homolog-like) and STAT5 (Signal Transducer and Activator of Transcription 5).[1] The inhibition of these pathways ultimately leads to the induction of apoptosis and the suppression of proliferation in Bcr-Abl-positive cells.
Caption: this compound inhibits the autophosphorylation of Bcr-Abl, blocking downstream signaling through Crkl and STAT5.
Experimental Protocols
The following are representative protocols for the key experiments used to elucidate the mechanism of action of this compound. These are based on standard laboratory procedures and the information available in the cited literature.
Cellular Proliferation Assay (MTT Assay)
-
Cell Culture: K562 and Ba/F3 cells (wild-type and T315I expressing) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Ba/F3 cells require the addition of 1 ng/mL of murine IL-3 for growth in the absence of Bcr-Abl activity. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 103 cells/well.
-
This compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations.
-
Plates are incubated for 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance at 570 nm is measured using a microplate reader.
-
IC50 values are calculated using non-linear regression analysis.
-
Western Blot Analysis
-
Cell Lysis: K562 or Ba/F3 cells are treated with various concentrations of this compound for 4 hours. Cells are then harvested and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against p-Bcr-Abl, Bcr-Abl, p-Crkl, Crkl, p-STAT5, STAT5, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
Caption: Workflow for Western blot analysis of Bcr-Abl signaling pathway inhibition by this compound.
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation:
-
For the K562 model, 5 x 106 K562 cells in 100 µL of PBS are injected subcutaneously into the right flank of the mice.
-
For the Ba/F3T315I model, 1 x 107 Ba/F3T315I cells in 100 µL of PBS are injected subcutaneously.
-
-
Drug Administration: When tumors reach a palpable size (e.g., 100-200 mm3), mice are randomized into treatment and control groups. This compound is administered orally once daily.
-
Efficacy Evaluation: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width2)/2. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot).
Conclusion
This compound is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, with significant activity against both the wild-type enzyme and the clinically important T315I resistance mutant. Its mechanism of action involves direct binding to the ATP-binding site of Bcr-Abl, leading to the inhibition of its kinase activity and the suppression of downstream signaling pathways involving Crkl and STAT5. This ultimately results in the inhibition of cell proliferation and the induction of apoptosis in Bcr-Abl-positive leukemia cells. Preclinical in vivo studies have confirmed its anti-tumor efficacy. These findings establish this compound as a promising therapeutic agent for the treatment of CML, particularly in patients who have developed resistance to other TKIs.
References
GZD856: A Technical Guide to a Third-Generation Bcr-Abl T315I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active Bcr-Abl tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of drug resistance, particularly through the T315I "gatekeeper" mutation, presents a significant clinical challenge. This mutation confers resistance to first and second-generation TKIs. GZD856 is a novel, orally bioavailable, third-generation Bcr-Abl inhibitor designed specifically to overcome this resistance. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound.
Introduction: The Challenge of the Bcr-Abl T315I Mutation
CML is characterized by the Philadelphia chromosome, a translocation that creates the BCR-ABL fusion gene.[1][2] The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through downstream signaling pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT.[3][4]
The development of TKIs, such as imatinib, was a landmark achievement in targeted cancer therapy. However, a primary mechanism of acquired resistance is the development of point mutations in the Abl kinase domain.[1][5] The T315I mutation, where threonine is replaced by a bulkier isoleucine at the gatekeeper position, sterically hinders the binding of many TKIs to the ATP-binding pocket, rendering them ineffective.[1][4] This has necessitated the development of third-generation inhibitors capable of targeting this resistant mutant.
Discovery and Synthesis of this compound
This compound was discovered as a potent Bcr-Abl inhibitor that maintains significant activity against the T315I gatekeeper mutant.[5] Its development aimed to create an orally bioavailable compound that could effectively suppress both the native (wild-type) and T315I mutant forms of the Bcr-Abl kinase.[5][6][7]
Drug Discovery Workflow
The discovery of this compound followed a structured drug discovery and development process, beginning with the identification of the resistant T315I target and culminating in a promising preclinical candidate.
Caption: Workflow for the discovery and preclinical validation of this compound.
Chemical Synthesis
The synthesis of this compound involves a multi-step process utilizing sequential site-selective cross-coupling reactions. A key strategy involves the regio-controlled Sonogashira-type coupling on a 2,6-dibromopyrazolo[1,5-a]pyrimidine core. This is followed by subsequent coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig to introduce the final functional groups, yielding the this compound compound.[8]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. It is designed to fit within the ATP-binding pocket of the Bcr-Abl kinase, including the T315I mutant, thereby preventing the binding of ATP.[1] This action blocks the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates, effectively shutting down the pro-survival signaling cascades.[1][5]
Bcr-Abl Signaling Pathway Inhibition
The Bcr-Abl oncoprotein activates multiple downstream pathways critical for leukemic cell survival and proliferation. This compound's inhibition of Bcr-Abl leads to the deactivation of these pathways.
Caption: this compound inhibits Bcr-Abl, blocking multiple oncogenic signaling pathways.
Preclinical Data
This compound has demonstrated potent activity in a range of preclinical studies, showcasing its efficacy against both wild-type and T315I-mutant Bcr-Abl.
In Vitro Kinase and Cellular Proliferation Assays
This compound potently inhibits the kinase activity of both native and T315I mutant Bcr-Abl.[5] This enzymatic inhibition translates to strong anti-proliferative effects in leukemia cell lines expressing these kinases.[5][6]
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | This compound IC₅₀ (nM) |
|---|---|
| Bcr-Abl (Native) | 19.9 |
| Bcr-Abl (T315I) | 15.4 |
Data sourced from Lu et al., J Enzyme Inhib Med Chem, 2017.[5]
Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Bcr-Abl Status | This compound IC₅₀ (nM) | Ponatinib IC₅₀ (nM) | Imatinib IC₅₀ (nM) |
|---|---|---|---|---|
| K562 | Bcr-Abl (Native) | 2.2 | 0.5 | 189 |
| Ba/F3 | Bcr-Abl (Native) | 0.64 | 0.16 | 500 |
| Ba/F3 | Bcr-Abl (T315I) | 10.8 | 6.5 | 10,160 |
| K562R | Bcr-Abl (Q252H) | 67.0 | ND | 6,050 |
| MOLT-4 | Bcr-Abl Negative | 499.4 | 7.8 | >48,500 |
| U937 | Bcr-Abl Negative | 2001.0 | 1.0 | >16,000 |
ND: Not Detected. Data sourced from Lu et al., J Enzyme Inhib Med Chem, 2017.[5]
In Vivo Efficacy in Xenograft Models
In mouse xenograft models, orally administered this compound demonstrated potent and dose-dependent tumor growth suppression.[5] The anti-tumor efficacy was observed in models bearing both native Bcr-Abl (K562 cells) and, crucially, the Bcr-Abl T315I mutant (Ba/F3 cells).[5][6]
Key Experimental Protocols
Kinase Inhibition Assay
-
Objective: To determine the concentration of this compound required to inhibit 50% of Bcr-Abl kinase activity (IC₅₀).
-
Methodology:
-
Recombinant Bcr-Abl (native or T315I mutant) enzyme is incubated in a kinase assay buffer.
-
A specific peptide substrate and ATP are added to the reaction mixture.
-
Serial dilutions of this compound (or control inhibitors) are added to the wells.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method (e.g., ADP-Glo™ Kinase Assay).
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Anti-proliferation Assay
-
Objective: To measure the effect of this compound on the proliferation of Bcr-Abl-positive and negative cell lines.
-
Methodology:
-
Leukemia cells (e.g., K562, Ba/F3-WT, Ba/F3-T315I) are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a range of concentrations of this compound for a period of 48-72 hours.
-
Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.
-
Absorbance or luminescence is read using a plate reader.
-
IC₅₀ values are determined from the dose-response curves.
-
Western Blot Analysis
-
Objective: To confirm that this compound inhibits Bcr-Abl signaling within the cell.
-
Methodology:
-
Cells (e.g., K562, Ba/F3) are treated with various concentrations of this compound for a short duration (e.g., 4 hours).[5][9]
-
Cells are harvested and lysed to extract total proteins.
-
Protein concentration is quantified using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated Bcr-Abl (p-Bcr-Abl), total Bcr-Abl, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate. A dose-dependent decrease in the phosphorylation of Bcr-Abl and its downstream targets (like STAT5 and Crkl) indicates effective target engagement.[5][10]
-
Conclusion
This compound is a potent, orally bioavailable third-generation TKI that effectively inhibits both native and T315I-mutant Bcr-Abl.[5] Its strong performance in preclinical in vitro and in vivo models demonstrates its ability to overcome the most common form of clinical resistance to first and second-generation TKIs.[5][6] These findings establish this compound as a promising clinical candidate for the treatment of CML patients who have developed resistance due to the T315I mutation.
References
- 1. What are Bcr-Abl T315I inhibitors and how do they work? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. genesandcancer.com [genesandcancer.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GZD856 in Chronic Myelogenous Leukemia (CML) Models
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the preclinical investigation of GZD856, a novel Bcr-Abl tyrosine kinase inhibitor (TKI), in various chronic myelogenous leukemia (CML) models. It details the compound's efficacy against wild-type and mutant Bcr-Abl, its mechanism of action, and the experimental protocols used for its evaluation.
Introduction: The Challenge of TKI Resistance in CML
Chronic Myelogenous Leukemia (CML) is a myeloproliferative neoplasm characterized by the t(9;22) chromosomal translocation, which creates the Philadelphia chromosome and the subsequent BCR-ABL1 fusion gene.[1][2][3] This fusion gene encodes a constitutively active tyrosine kinase, a key driver of the disease.[2][3] The development of tyrosine kinase inhibitors (TKIs) like Imatinib revolutionized CML treatment.[1][4] However, a significant clinical challenge is the emergence of drug resistance, primarily through point mutations in the Abl kinase domain.[2][5]
The "gatekeeper" T315I mutation is particularly problematic, as it confers resistance to first and second-generation TKIs, including imatinib, nilotinib, and dasatinib, by disrupting critical contact interactions between the inhibitor and the enzyme.[6] This has driven the development of third-generation inhibitors capable of overcoming this specific resistance mechanism. This compound has been identified as a novel, orally bioavailable Bcr-Abl inhibitor designed to be effective against both native Bcr-Abl and the resistant T315I mutant.[5][7]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against the enzymatic activity of wild-type (WT) Bcr-Abl and the T315I mutant form. Data for other TKIs are included for comparison.
| Compound | Bcr-AblWT IC50 (nM) | Bcr-AblT315I IC50 (nM) |
| This compound | 19.9[5][7] | 15.4[5][7] |
| Imatinib | 98.2[5] | >10,000 |
| Nilotinib | 43.5[5] | >10,000 |
| Ponatinib | 5.4 | 12.7 |
Data sourced from Lu et al., 2017.[5]
Table 2: Antiproliferative Activity of this compound in CML Cell Lines
This table shows the IC50 values of this compound in inhibiting the proliferation of various CML-relevant cell lines, including those expressing wild-type Bcr-Abl and the T315I mutation.
| Cell Line | Bcr-Abl Status | This compound IC50 (nM) |
| K562 | Bcr-AblWT | 2.2[5][7] |
| Ba/F3 | Bcr-AblWT | 0.64[5][7] |
| Ba/F3 | Bcr-AblT315I | 10.8[5][7] |
| K562R | Bcr-AblQ252H | 67.0[5] |
| MOLT4 | Bcr-Abl Negative | >10,000 |
| U937 | Bcr-Abl Negative | >10,000 |
Data sourced from Lu et al., 2017.[5]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of the Bcr-Abl oncoprotein. This action blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive cell proliferation and survival in CML cells. Western blot analyses have confirmed that this compound effectively suppresses the phosphorylation of both Bcr-Abl and its key downstream effectors, STAT5 and Crkl, in a dose-dependent manner in cells expressing either wild-type or T315I mutant Bcr-Abl.[5]
Caption: this compound inhibits the Bcr-Abl kinase, blocking downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the studies investigating this compound.
Western Blot Analysis
This protocol was used to assess the inhibitory effect of this compound on Bcr-Abl signaling pathways.
-
Cell Culture and Treatment: K562, Ba/F3WT, and Ba/F3T315I cells were cultured and treated with varying concentrations of this compound for 4 hours.[8]
-
Lysate Preparation: Following treatment, cells were collected and dissolved in 1x SDS sample lysis buffer. The lysates were sonicated and boiled to denature proteins.[5]
-
Electrophoresis: The supernatant of the cell lysate was loaded onto 8–12% SDS-PAGE gels for protein separation by electrophoresis.[5]
-
Protein Transfer: Separated proteins were electrically transferred to a Polyvinylidene difluoride (PVDF) membrane.[5]
-
Blocking and Antibody Incubation: The membrane was blocked to prevent non-specific binding. It was then incubated with primary antibodies specific for total and phosphorylated forms of Bcr-Abl, STAT5, and Crkl, followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands were visualized using an appropriate detection system to assess the levels of protein phosphorylation.
In Vivo Xenograft Tumor Model
This protocol was employed to evaluate the anti-tumor efficacy of this compound in a living organism.
Caption: Workflow for the in vivo CML xenograft model experiments.
Protocol Steps:
-
Cell Implantation: Human CML K562 cells or Ba/F3 cells expressing Bcr-AblT315I were subcutaneously injected into immunocompromised mice.[5]
-
Tumor Establishment: The tumors were allowed to grow to a predetermined size.
-
Treatment Administration: Mice were randomized into groups and treated orally, once daily, with this compound at specified doses (e.g., 10 mg/kg for K562 models; 20 and 50 mg/kg for Ba/F3T315I models). A vehicle control group was also included.[5]
-
Efficacy Monitoring: The treatment was carried out for 16 consecutive days. During this period, tumor size and mouse body weight were regularly monitored to assess efficacy and toxicity.[5]
-
Data Analysis: The primary endpoint was the suppression of tumor growth in the this compound-treated groups compared to the vehicle control group.[6]
Rationale for this compound Development
The development of this compound was a direct response to a critical unmet need in CML therapy. The logical framework underpinning its creation addresses the failure of existing treatments in a specific, mutation-defined patient population.
Caption: Logical framework for the development of this compound against T315I-mutant CML.
Conclusion
The preclinical data strongly support this compound as a potent inhibitor of both wild-type and T315I mutant Bcr-Abl. It effectively inhibits the proliferation of CML cells in vitro and demonstrates significant anti-tumor efficacy in vivo in CML xenograft models.[5] These findings indicate that this compound is a promising therapeutic candidate for CML patients, particularly those who have developed resistance to earlier-generation TKIs due to the T315I mutation.[7] Further clinical development is warranted to establish its safety and efficacy in human patients.
References
- 1. Different In Vitro Models of Chronic Myeloid Leukemia Show Different Characteristics: Biological Replicates Are Not Biologically Equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of New Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GZD856 kinase selectivity profile against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, including the gatekeeper T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML).[1][2] This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, based on currently available data. It includes a summary of its inhibitory activity, detailed experimental protocols for relevant assays, and visualizations of the targeted signaling pathway and experimental workflows.
Kinase Selectivity Profile of this compound
This compound has demonstrated high potency against its primary targets, the wild-type Bcr-Abl kinase and its T315I mutant. While a comprehensive KINOMEscan panel profiling this compound against a wide array of kinases is not publicly available, existing data from various studies allow for a preliminary assessment of its selectivity.
Primary Target Inhibition
The primary targets of this compound are the Bcr-Abl fusion protein's wild-type and T315I mutant forms. The T315I mutation is a significant clinical challenge as it prevents the binding of many TKIs. This compound was designed to overcome this resistance mechanism.[1]
Off-Target Kinase Activity
Limited data is available on the broader off-target profile of this compound. One study has reported its inhibitory activity against Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β). Further comprehensive screening is necessary to fully elucidate its off-target interactions.
Data Presentation
The following tables summarize the available quantitative data on the inhibitory activity of this compound against its known kinase targets.
| Kinase Target | IC50 (nM) | Reference |
| Bcr-Abl (Wild-Type) | 19.9 | [1] |
| Bcr-Abl (T315I Mutant) | 15.4 | [1] |
Table 1: Inhibitory Activity of this compound against Primary Bcr-Abl Targets
| Kinase Target | IC50 (nM) | Reference |
| PDGFRα | 68.6 | |
| PDGFRβ | 136.6 |
Table 2: Inhibitory Activity of this compound against Off-Target Kinases
Experimental Protocols
The following section details the methodologies used in the key experiments cited for determining the kinase inhibition profile of this compound.
Z'-LYTE™ FRET-Based Kinase Assay
The inhibitory activity of this compound against Bcr-Abl kinases was determined using the Z'-LYTE™ assay, a fluorescence resonance energy transfer (FRET) based method.[1]
Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate by the target kinase. The peptide is labeled with two fluorophores, a donor (e.g., Coumarin) and an acceptor (e.g., Fluorescein), which constitute a FRET pair. When the peptide is unphosphorylated, it can be cleaved by a development reagent protease, separating the two fluorophores and disrupting FRET. Phosphorylation of the peptide protects it from cleavage, thus maintaining the FRET signal. The ratio of donor to acceptor emission is used to calculate the percentage of phosphorylation.
Experimental Workflow:
Caption: Workflow for the Z'-LYTE™ FRET-based kinase assay.
Signaling Pathway Analysis
This compound primarily targets the constitutively active Bcr-Abl kinase, a hallmark of CML. The Bcr-Abl oncoprotein drives tumor cell proliferation and survival through the activation of several downstream signaling pathways.
Bcr-Abl Signaling Pathway
The diagram below illustrates the major signaling cascades activated by the Bcr-Abl kinase. This compound, by inhibiting Bcr-Abl, effectively blocks these downstream pathways.
References
- 1. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rational Design of GZD856: A Scaffold Hopping Approach from Ponatinib to Overcome T315I-Mutant Bcr-Abl
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase is a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most approved tyrosine kinase inhibitors (TKIs). Ponatinib, a third-generation TKI, is effective against this mutation but is associated with cardiovascular toxicities. This technical guide details the design, synthesis, and biological evaluation of GZD856, a novel and potent Bcr-Abl inhibitor developed through a scaffold hopping strategy from ponatinib. By substituting the imidazo[1,2-b]pyridazine core of ponatinib with a pyrazolo[1,5-a]pyrimidine scaffold, this compound retains potent activity against both wild-type and T315I-mutant Bcr-Abl while exhibiting a distinct pharmacological profile. This document provides a comprehensive overview of the preclinical data, including detailed experimental methodologies, for researchers and professionals in the field of drug discovery and development.
Introduction: The Challenge of T315I-Mutant Bcr-Abl and the Rationale for this compound
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase, a key driver of CML pathogenesis. The development of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment. However, the efficacy of first and second-generation TKIs is often compromised by the emergence of resistance mutations in the Abl kinase domain.
The T315I mutation, occurring at the "gatekeeper" residue, is particularly problematic as it confers resistance to imatinib, nilotinib, and dasatinib by sterically hindering drug binding. Ponatinib was developed to overcome this resistance and is potent against the T315I mutant.[1] However, its use is associated with a risk of serious vascular occlusive events. This has driven the search for new T315I inhibitors with improved safety profiles.
This compound was designed to address this unmet medical need. The core design strategy involved "scaffold hopping" from the known T315I inhibitor, ponatinib.[2][3] This approach aims to retain the key pharmacophoric features required for potent inhibition while altering the core chemical scaffold to potentially improve properties such as selectivity and safety.
The Scaffold Hopping Strategy: From Ponatinib to this compound
The design of this compound was initiated by analyzing the binding mode of ponatinib with the Bcr-Abl kinase. A key interaction is the hydrogen bond formation between the imidazo[1,2-b]pyridazine core of ponatinib and the hinge region of the kinase domain. The scaffold hopping approach aimed to replace this five-fused-six membered ring system with a different heterocyclic core that could maintain this critical interaction while altering the overall molecular properties. The pyrazolo[1,5-a]pyrimidine, a six-fused-five membered ring, was selected as a suitable replacement.[2][3]
References
GZD856: An In-Depth Analysis of In Vitro Antiproliferative Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of GZD856, a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase. The information presented herein is curated from peer-reviewed scientific literature to support ongoing research and development efforts in oncology.
Executive Summary
This compound is a novel Bcr-Abl inhibitor that has demonstrated significant efficacy against both wild-type Bcr-Abl and the clinically challenging T315I mutant, a common source of resistance to first- and second-generation tyrosine kinase inhibitors (TKIs).[1][2] This compound also exhibits inhibitory activity against other kinases, such as PDGFRα/β. Its potent antiproliferative effects have been observed in a range of leukemia and lung cancer cell lines. This document details the quantitative measures of its activity, the experimental protocols used for its evaluation, and the signaling pathways it modulates.
Data Presentation: Quantitative Antiproliferative Activity
The potency of this compound has been quantified through the determination of half-maximal inhibitory concentration (IC50) values across various enzymatic assays and cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Bcr-Abl (Wild-Type) | 19.9[1][3] |
| Bcr-Abl (T315I Mutant) | 15.4[1][3] |
| PDGFRα | 68.6 |
| PDGFRβ | 136.6 |
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Bcr-Abl Status | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | Positive (Wild-Type) | 2.2[1] |
| Ba/F3 WT | Pro-B Cell Line | Expressing Bcr-Abl WT | 0.64[1] |
| Ba/F3 T315I | Pro-B Cell Line | Expressing Bcr-Abl T315I | 10.8[1] |
| K562R (Q252H) | Imatinib-Resistant CML | Positive (Mutant) | 67.0 |
| H1703 | Non-Small Cell Lung Cancer | PDGFRα-overexpressing | 250[4] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Negative | 499.4 |
| U937 | Histiocytic Lymphoma | Negative | 2001.0 |
| HFL-1 | Normal Human Lung Fibroblast | N/A | 6780 |
Experimental Protocols
The following sections describe the methodologies employed to ascertain the in vitro antiproliferative activity and mechanism of action of this compound.
Cellular Antiproliferation (MTT) Assay
The antiproliferative activity of this compound was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]
Protocol:
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere and recover overnight under standard cell culture conditions (37°C, 5% CO2).
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.0032 to 10 µM) for a specified incubation period, typically 72 hours.[4]
-
MTT Addition: Following incubation, MTT reagent (typically 5 mg/mL in PBS) is added to each well.[7][8]
-
Formazan Formation: The plates are incubated for an additional 2 to 4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: A solubilizing agent (e.g., acidified isopropanol or a detergent solution) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength between 500 and 600 nm (commonly 570 nm).[8][9]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is then determined from the dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
To confirm the inhibitory effect of this compound on its target kinase and downstream signaling pathways, Western blot analysis was performed.[3]
Protocol:
-
Cell Treatment: K562 and Ba/F3 cells (expressing either wild-type or T315I Bcr-Abl) are treated with various concentrations of this compound for a defined period, such as 4 hours.[2][3]
-
Cell Lysis: After treatment, cells are harvested and lysed using a buffer containing SDS (e.g., 1x SDS sample buffer) to denature proteins and release cellular contents.[3] The lysate is often sonicated to shear DNA and reduce viscosity.[10]
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8–12% gel.[3]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[10][11]
-
Blocking: The membrane is blocked (e.g., with 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[10]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., Bcr-Abl, Crkl, and STAT5).[3] This is typically done overnight at 4°C.[10]
-
Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using a chemiluminescent substrate.[11]
-
Analysis: The resulting bands are visualized and quantified to determine the effect of this compound on the phosphorylation status of Bcr-Abl and its downstream effectors.
Mandatory Visualizations
This compound Mechanism of Action: Bcr-Abl Signaling Inhibition
The primary mechanism of this compound's antiproliferative activity in CML cells is the direct inhibition of the constitutively active Bcr-Abl kinase. This blocks the downstream signaling cascades that drive cell proliferation and survival. Specifically, this compound has been shown to suppress the phosphorylation of key downstream substrates like Crkl and STAT5.[3]
Caption: this compound inhibits Bcr-Abl, blocking downstream phosphorylation of Crkl and STAT5.
Experimental Workflow: In Vitro Cellular Antiproliferation Assay
The workflow for assessing the antiproliferative effects of a compound like this compound is a standardized, multi-step process designed for accuracy and reproducibility, often in a high-throughput format.
Caption: Standard workflow for determining IC50 values using the MTT assay.
References
- 1. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. abcam.cn [abcam.cn]
Methodological & Application
Application Notes and Protocols for GZD856 In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
GZD856 is a potent, orally bioavailable Bcr-Abl tyrosine kinase inhibitor (TKI) effective against both native Bcr-Abl and the imatinib-resistant T315I mutant.[1][2] These application notes provide detailed protocols for in vitro cell culture assays to characterize the activity of this compound, including cell proliferation, Western blot analysis of downstream signaling, apoptosis, and cell cycle analysis. The provided methodologies and data summaries will assist researchers in evaluating this compound and similar compounds in a laboratory setting.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| Native Bcr-Abl | 19.9[2] |
| Bcr-Abl (T315I Mutant) | 15.4[2] |
Table 2: Anti-proliferative Activity of this compound in Bcr-Abl Positive Cell Lines
| Cell Line | Bcr-Abl Status | IC₅₀ (nM) |
| K562 | Native | 2.2[2] |
| Ba/F3 | Wild-Type (WT) | 0.64[2] |
| Ba/F3 | T315I Mutant | 10.8[2] |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the anti-proliferative activity of this compound.
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, Ba/F3-WT, Ba/F3-T315I)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Culture cells in logarithmic growth phase.
-
Prepare a cell suspension and adjust the density to plate approximately 3,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. Add 10 µL of the diluted compound or vehicle control (DMSO) to the respective wells.[3]
-
Incubate the plate for 72 hours.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, protected from light.[3]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability using the following formula:
-
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of this compound concentration using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis of Bcr-Abl Signaling
This protocol details the procedure for analyzing the inhibition of Bcr-Abl and its downstream signaling proteins, Crkl and STAT5, by this compound.
Materials:
-
K562, Ba/F3-WT, and Ba/F3-T315I cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (8-12%)[1]
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (p-Abl, Abl, p-Crkl, Crkl, p-STAT5, STAT5, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Detection Kit
Procedure:
-
Seed cells and allow them to adhere or grow to a suitable confluency.
-
Treat cells with various concentrations of this compound or vehicle control for 4 hours.[1][2]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-12% gel.[1]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Visualize the protein bands using an ECL detection kit and an imaging system.[1]
Apoptosis Assay (Annexin V Staining)
This protocol describes a general method for detecting apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Target cells (e.g., K562)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis
This protocol outlines a general procedure for analyzing the effect of this compound on the cell cycle distribution using Propidium Iodide (PI) staining.
Materials:
-
Target cells (e.g., K562)
-
This compound
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at various concentrations for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 2 hours at -20°C.[4]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[4]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Visualizations
Caption: this compound inhibits Bcr-Abl kinase activity and downstream signaling.
Caption: Workflow for Western Blot analysis.
Caption: Workflow for CCK-8 cell proliferation assay.
References
Application Notes and Protocols for Western Blot Analysis of Bcr-Abl Signaling with GZD856
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation leads to the formation of the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. The aberrant kinase activity of Bcr-Abl drives the malignant transformation of hematopoietic stem cells through the continuous activation of downstream signaling pathways, including the CrkL and STAT5 pathways, which are crucial for cell proliferation and survival.
GZD856 is a potent, orally bioavailable Bcr-Abl tyrosine kinase inhibitor (TKI). It has been shown to effectively suppress the kinase activity of both native Bcr-Abl and its clinically relevant mutants, including the highly resistant T315I mutation.[1][2] This document provides detailed protocols for utilizing Western blotting to investigate the inhibitory effects of this compound on Bcr-Abl signaling, focusing on the phosphorylation status of Bcr-Abl, CrkL, and STAT5.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the Bcr-Abl kinase. By binding to the ATP-binding site of the Abl kinase domain, this compound blocks the transfer of phosphate from ATP to tyrosine residues on its substrates. This inhibition leads to a dose-dependent decrease in the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream effector proteins, such as CrkL and STAT5.[1][3] The inhibition of these signaling pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in Bcr-Abl positive cells.[4]
Data Presentation
The inhibitory effect of this compound on Bcr-Abl kinase activity and cell proliferation has been quantified in various CML cell lines. The following tables summarize the reported IC50 values.
Table 1: Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Bcr-Abl (Wild-Type) | 19.9 |
| Bcr-Abl (T315I Mutant) | 15.4 |
Data sourced from Lu et al. (2017).[1]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Bcr-Abl Status | IC50 (nM) |
| K562 | Wild-Type | 2.2 |
| Ba/F3 | Wild-Type | 0.64 |
| Ba/F3 | T315I Mutant | 10.8 |
Data sourced from Lu et al. (2017).[1]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the culture of Bcr-Abl positive cell lines and their treatment with this compound to assess its impact on signaling pathways.
Materials:
-
K562 or Ba/F3 cells expressing Bcr-Abl (Wild-Type or T315I mutant)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture K562 or Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time, typically 4 hours, to observe effects on protein phosphorylation.[3]
-
Following treatment, harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Proceed immediately to cell lysis as described in Protocol 2.
Protocol 2: Preparation of Cell Lysates
This protocol details the extraction of total cellular proteins for Western blot analysis.
Materials:
-
Harvested cell pellets from Protocol 1
-
RIPA Lysis Buffer (or a similar lysis buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Microcentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A common lysis buffer is RIPA buffer.
-
Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the total protein) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add SDS-PAGE sample loading buffer to the lysates and heat at 95-100°C for 5 minutes.[5]
-
The samples are now ready for SDS-PAGE or can be stored at -80°C.
Protocol 3: Western Blotting
This protocol provides a general procedure for separating proteins by SDS-PAGE, transferring them to a membrane, and probing with specific antibodies.
Materials:
-
Prepared cell lysates from Protocol 2
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris gels)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 3 for suggestions)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel. Include a protein molecular weight standard in one lane. Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[5] For phospho-specific antibodies, 5% BSA in TBST is often recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6] See Table 3 for recommended primary antibodies.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Reprobing (Optional): To detect multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and then reprobed with a different primary antibody. It is recommended to first probe for the phosphorylated protein, then strip and reprobe for the total protein as a loading control.
Table 3: Recommended Primary Antibodies for Western Blotting
| Target Protein | Antibody Specificity | Suggested Supplier |
| Bcr-Abl | Phospho-Bcr (Tyr177) | Cell Signaling Technology |
| Bcr-Abl | c-Abl | Cell Signaling Technology |
| CrkL | Phospho-CrkL (Tyr207) | Cell Signaling Technology |
| CrkL | CrkL | Cell Signaling Technology |
| STAT5 | Phospho-STAT5 (Tyr694) | Cell Signaling Technology |
| STAT5 | STAT5 | Cell Signaling Technology |
| Loading Control | GAPDH or β-Actin | Various |
Note: Optimal antibody dilutions should be determined empirically.
Mandatory Visualizations
References
- 1. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Determining the IC50 of GZD856 in K562 and Ba/F3 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of GZD856 in K562 (human chronic myeloid leukemia) and Ba/F3 (murine pro-B) cell lines. This compound is a potent inhibitor of the Bcr-Abl tyrosine kinase, including the T315I mutant which confers resistance to many other tyrosine kinase inhibitors.
Data Summary: IC50 of this compound
The following table summarizes the reported IC50 values for this compound in relevant cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Genotype | IC50 (nM) | Reference |
| K562 | Bcr-Abl (Wild-Type) | 2.2 | [1][2] |
| Ba/F3 | Bcr-Abl (Wild-Type) | 0.64 | [1][2] |
| Ba/F3 | Bcr-Abl (T315I Mutant) | 10.8 | [1][2] |
Experimental Protocols
Cell Culture
K562 Cell Culture Protocol:
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Passage every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at the desired seeding density.
Ba/F3 Cell Culture Protocol:
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 ng/mL murine Interleukin-3 (IL-3). Note: For Ba/F3 cells stably transfected with Bcr-Abl (WT or T315I), IL-3 may not be required for survival and proliferation.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 5 x 10^4 and 5 x 10^5 cells/mL. Passage every 2-3 days by diluting the cell suspension with fresh medium to the recommended seeding density.
IC50 Determination using MTT Assay
This protocol outlines the steps for a 96-well plate-based colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to assess cell viability.
Materials:
-
K562 or Ba/F3 cells
-
Complete culture medium (as described above)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).
-
Dilute the cell suspension to the appropriate seeding density (e.g., 5,000-10,000 cells/well for K562; 2,000-5,000 cells/well for Ba/F3) in a final volume of 100 µL per well in a 96-well plate.
-
Include wells with medium only for blank measurements.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A common starting point is a 2-fold or 3-fold dilution series to cover a broad concentration range (e.g., 0.1 nM to 1 µM).
-
Add the desired volume of the diluted this compound to the appropriate wells. Ensure a consistent final volume in all wells. Include vehicle control wells (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Typically, this compound is added in a small volume (e.g., 1 µL) to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells like K562 and Ba/F3, this can be achieved by centrifuging the plate and then aspirating the supernatant.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
This compound Inhibition of the Bcr-Abl Signaling Pathway
Caption: this compound inhibits the Bcr-Abl signaling pathway, leading to reduced cell proliferation and survival.
References
Application Notes and Protocols for Establishing a GZD856 In Vivo Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZD856 is a potent, orally bioavailable Bcr-Abl tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy against both native Bcr-Abl and the imatinib-resistant T315I mutant.[1][2] This document provides a detailed protocol for establishing a subcutaneous xenograft mouse model using human chronic myeloid leukemia (CML) K562 cells and murine Ba/F3 cells expressing the Bcr-Abl T315I mutation to evaluate the in vivo antitumor activity of this compound.
Mechanism of Action and Signaling Pathway
This compound effectively suppresses the kinase activity of the Bcr-Abl fusion protein, a hallmark of CML.[1][3] This inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, including the phosphorylation of Crkl and STAT5.[1] The T315I mutation, a common cause of resistance to first and second-generation TKIs, is effectively targeted by this compound.[1][2]
Caption: this compound Signaling Pathway.
Experimental Protocols
Cell Lines
-
K562: Human CML cell line expressing native Bcr-Abl.
-
Ba/F3-Bcr-Abl T315I: Murine pro-B cell line engineered to express the T315I mutant of Bcr-Abl, rendering it IL-3 independent for survival.
Animal Model
-
Species: Mouse
-
Strain: NOD/SCID (Non-obese diabetic/severe combined immunodeficient) or other highly immunodeficient strains like NSG are recommended for leukemia xenografts.[2][3]
-
Age: 6-8 weeks
-
Sex: Female or male
Experimental Workflow
Caption: Experimental Workflow for this compound Xenograft Model.
Detailed Methodology
-
Cell Culture:
-
Culture K562 or Ba/F3-Bcr-Abl T315I cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
-
Animal Handling and Acclimatization:
-
Tumor Cell Implantation:
-
Harvest cells and wash them twice with sterile, serum-free PBS.
-
Resuspend cells in PBS at a concentration of 1–5 × 10^8 cells/mL.[8]
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Drug Preparation and Administration:
-
Prepare this compound and Imatinib (positive control) in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium).
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).
-
Administer this compound or Imatinib daily via oral gavage for 16 consecutive days.[1]
-
-
Endpoint and Data Collection:
-
The primary endpoint is the tumor volume at the end of the treatment period.
-
Euthanize mice at the end of the study (Day 16) or if they meet humane endpoint criteria (e.g., tumor volume > 2000 mm³, significant body weight loss >20%, ulceration, or signs of distress).[11]
-
Excise tumors, measure their final weight, and process for further analysis (e.g., histology, Western blot) if required.
-
Data Presentation
In Vitro Potency of this compound
| Cell Line | Bcr-Abl Status | This compound IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) |
| K562 | Native | 2.2 | 189 | 6.5 |
| Ba/F3 WT | Wild-Type | 0.64 | 500 | 22 |
| Ba/F3 T315I | T315I Mutant | 10.8 | 10,160 | 1,461 |
Data summarized from Lu et al., 2017.[1]
In Vivo Efficacy of this compound in K562 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral | 0 |
| This compound | 10 | Oral | Potent Suppression |
| Imatinib | 50 | Oral | Significant Inhibition |
Qualitative summary based on graphical data from Lu et al., 2017.[1][12]
In Vivo Efficacy of this compound in Ba/F3-Bcr-Abl T315I Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Route | Tumor Growth Response |
| Vehicle Control | - | Oral | Progressive Growth |
| This compound | 20 | Oral | No obvious inhibition |
| This compound | 50 | Oral | ~90% tumor regression |
| Imatinib | 100 | Oral | No inhibition |
Data summarized from Lu et al., 2017.[1][13]
Ethical Considerations
All animal experiments must be conducted in compliance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.[11] Key ethical considerations include:
-
Minimizing animal pain and distress.
-
Ensuring proper housing, handling, and care of the animals.
-
Using the minimum number of animals necessary to obtain statistically significant results (3Rs: Replacement, Reduction, and Refinement).[5][6]
References
- 1. Immunodeficient NBSGW mouse strain allows chemotherapy modeling in AML patient‐derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Immunodeficient Mice for Cancer Studies: Which host strain should I use? [jax.org]
- 4. awionline.org [awionline.org]
- 5. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Guidelines for the welfare and use of animals in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.jhu.edu [animalcare.jhu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for GZD856 in Murine Models of Chronic Myeloid Leukemia (CML)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of GZD856 in preclinical murine models of Chronic Myeloid Leukemia (CML). The protocols detailed below are based on established methodologies for evaluating the efficacy of Bcr-Abl tyrosine kinase inhibitors in vivo.
Introduction
This compound is a potent, orally bioavailable inhibitor of the Bcr-Abl kinase, including the T315I mutant which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs). Murine xenograft models are crucial for the preclinical evaluation of novel therapeutic agents like this compound, providing insights into efficacy, pharmacokinetics, and potential toxicity before clinical translation. The following sections detail the recommended dosages and experimental protocols for the use of this compound in CML xenograft models.
Recommended this compound Dosage and Administration
The recommended dosage of this compound varies depending on the specific murine model of CML being utilized. Studies have established effective dosing regimens in both human CML cell line (K562) xenografts and in models expressing the resistant Bcr-AblT315I mutation.
| Murine Model | Cell Line | This compound Dosage | Administration Route | Treatment Schedule |
| Human CML Xenograft | K562 | 10 mg/kg/day | Oral Gavage | Once daily for 16 consecutive days |
| Imatinib-Resistant CML Xenograft | Ba/F3-Bcr-AblT315I | 20-50 mg/kg/day | Oral Gavage | Once daily for 16 consecutive days |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to guide researchers in setting up and executing in vivo studies to evaluate the efficacy of this compound.
Murine Xenograft Model Establishment
This protocol describes the subcutaneous implantation of CML cells to generate solid tumors in immunocompromised mice.
Materials:
-
K562 or Ba/F3-Bcr-AblT315I cells
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take-rate)
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old
-
Syringes (1 mL) with 27-gauge needles
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Culture K562 or Ba/F3-Bcr-AblT315I cells in appropriate media until they reach the logarithmic growth phase.
-
Harvest the cells by centrifugation and wash twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 107 cells/mL.
-
Check cell viability using trypan blue exclusion; viability should be >95%.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Palpable tumors are typically expected to form within 7-14 days.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Experimental workflow for in vivo this compound efficacy studies.
This compound Formulation and Oral Administration
This protocol outlines the preparation and administration of this compound via oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
-
Balance and weigh boats
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the total amount of this compound required based on the number of mice, their average weight, and the desired dose.
-
Prepare the vehicle solution under sterile conditions.
-
Weigh the appropriate amount of this compound powder and suspend it in the vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200 µL gavage volume).
-
Vortex and/or sonicate the suspension until it is homogeneous. Prepare fresh daily.
-
Administer the this compound suspension to the mice once daily via oral gavage. The volume is typically 100-200 µL per mouse.
-
The control group should receive the vehicle only.
Assessment of Antitumor Efficacy
This protocol describes the monitoring of tumor growth and assessment of treatment efficacy.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Record the body weight of each mouse 2-3 times per week to monitor for signs of toxicity.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Tumor growth inhibition (TGI) can be calculated as a percentage: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100 .
Western Blot Analysis of Bcr-Abl Signaling
This protocol is for assessing the effect of this compound on the Bcr-Abl signaling pathway in tumor tissues or cell lysates.
Materials:
-
Excised tumor tissue or CML cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Bcr-Abl (p-Bcr-Abl)
-
Total Bcr-Abl
-
Phospho-Crkl (p-Crkl)
-
Total Crkl
-
Phospho-STAT5 (p-STAT5)
-
Total STAT5
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Homogenize tumor tissues or lyse cell pellets in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized as per manufacturer's instructions).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
GZD856 solubility in DMSO and preparation for experiments
Topic: GZD856 Solubility and Experimental Preparation Target Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, orally bioavailable dual inhibitor of Bcr-Abl and Platelet-Derived Growth Factor Receptor (PDGFR) α/β kinases.[1][2] It has demonstrated significant activity against both native Bcr-Abl and the gatekeeper T315I mutant, a common source of resistance to first and second-generation tyrosine kinase inhibitors (TKIs) in Chronic Myeloid Leukemia (CML).[3][4] this compound also effectively inhibits PDGFR signaling, which is implicated in the growth and migration of various cancer cells, including non-small cell lung cancer.[1][2] These application notes provide detailed protocols for the solubilization of this compound and its use in key in vitro and in vivo experimental models.
Physicochemical Properties and Solubility
This compound is a white solid with a molecular weight of 532.56 g/mol .[1] Proper solubilization is critical for its activity and for obtaining reproducible experimental results.
Table 1: Solubility and Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₇F₃N₆O | [1] |
| Molecular Weight | 532.56 g/mol | [1] |
| CAS Number | 1257628-64-0 | [1] |
| Solubility in DMSO | 250 mg/mL (469.43 mM) | [1] |
| In Vivo Solubility 1 | ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [1] |
| In Vivo Solubility 2 | ≥ 2.08 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in saline) | [1] |
| In Vivo Formulation 3 | Vehicle: 1% DMSO, 22.5% Cremophor, 7.5% ethanol, 69% Normal Saline | [3] |
Note: Ultrasonic treatment may be required to achieve maximum solubility in DMSO.[1][5]
This compound Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. It primarily targets the Bcr-Abl fusion protein in leukemia and PDGFRα/β in various solid tumors.[1][3] Inhibition of these kinases blocks downstream signaling cascades, including the phosphorylation of crucial adaptor proteins like Crkl and transcription factors like STAT5, ultimately leading to cell cycle arrest and apoptosis.[1][3][6]
Experimental Protocols
This protocol describes the preparation of a high-concentration stock solution in DMSO and subsequent dilution for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., RPMI-1640, DMEM)
Procedure:
-
Stock Solution (10 mM): a. Aseptically weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock, use 5.33 mg of this compound. b. Add the appropriate volume of DMSO. For 1 mL of 10 mM stock, add 187.8 µL of DMSO.[1] c. Vortex thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1] d. Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. e. Store aliquots at -20°C for up to one month or -80°C for up to six months.[2]
-
Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 µM to 10 µM).[1] c. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of Bcr-Abl and its downstream targets.
Materials:
-
Bcr-Abl positive cells (e.g., K562, Ba/F3-Bcr-Abl-WT, Ba/F3-Bcr-Abl-T315I)[3]
-
This compound working solutions and vehicle control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels, PVDF membranes
-
Primary antibodies: anti-p-Abl, anti-Abl, anti-p-Crkl, anti-Crkl, anti-p-STAT5, anti-STAT5, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: a. Seed cells (e.g., K562) at an appropriate density and allow them to attach or stabilize overnight. b. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 4-6 hours.[1][3]
-
Protein Extraction: a. After treatment, wash cells with ice-cold PBS. b. Lyse the cells in 1x SDS sample lysis buffer or another suitable lysis buffer.[3] c. Sonicate and boil the lysates. Centrifuge to pellet cell debris and collect the supernatant containing total protein.[3]
-
Western Blotting: a. Determine protein concentration using a BCA assay. b. Load equal amounts of protein onto an 8-12% SDS-PAGE gel and perform electrophoresis.[3] c. Transfer the separated proteins to a PVDF membrane.[3] d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash again and detect the signal using a chemiluminescence substrate and an imaging system.
This protocol describes the preparation of a this compound formulation for oral gavage in mouse xenograft models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes, syringes, and oral gavage needles
Procedure (Example Formulation 1):
-
Prepare the vehicle by mixing the solvents in the correct ratio.
-
To prepare a 2 mg/mL solution of this compound, first dissolve the required amount of this compound powder in DMSO.
-
Add the remaining solvents sequentially while vortexing: first add 10% of the final volume as DMSO (containing the dissolved this compound), then add 40% PEG300, followed by 5% Tween-80, and finally bring to the final volume with 45% saline.[1]
-
The final solution should be clear.[1]
-
Administration: a. For a mouse xenograft model, administer the prepared this compound solution via oral gavage once daily.[3] b. Typical doses range from 10 mg/kg to 50 mg/kg.[3] c. The volume administered depends on the mouse's weight (e.g., for a 20g mouse receiving a 10 mg/kg dose from a 2 mg/mL solution, the volume would be 100 µL). d. A vehicle control group should always be included in the study design.
In Vitro and In Vivo Efficacy Data
This compound has shown potent inhibitory activity across various cell lines and in vivo models.
Table 2: IC₅₀ Values and In Vivo Efficacy of this compound
| Target/Model | IC₅₀ / Efficacy | Reference |
| PDGFRα Kinase | 68.6 nM | [1] |
| PDGFRβ Kinase | 136.6 nM | [1] |
| Bcr-Abl Kinase (Native) | 19.9 nM | [1][3] |
| Bcr-Abl Kinase (T315I) | 15.4 nM | [1][3] |
| K562 Cells (CML) | 2.2 nM | [3] |
| Ba/F3 Bcr-Abl WT Cells | 0.64 nM | [3] |
| Ba/F3 Bcr-Abl T315I Cells | 10.8 nM | [3] |
| K562 Xenograft Model | Potent tumor growth suppression at 10 mg/kg/day (oral gavage) | [3] |
| Ba/F3 T315I Xenograft Model | Dose-dependent tumor growth inhibition at 20 and 50 mg/kg/day (oral gavage) | [3] |
Conclusion
This compound is a highly potent dual inhibitor of Bcr-Abl and PDGFR. The protocols provided herein offer standardized methods for its solubilization and application in common preclinical cancer research models. Due to its high solubility in DMSO, preparing concentrated stock solutions for in vitro work is straightforward. For in vivo studies, several vehicle formulations have been successfully used to achieve the necessary solubility and bioavailability for oral administration. Following these guidelines will help ensure reliable and reproducible results in the evaluation of this compound's therapeutic potential.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Bcr-Abl T315I Mutation with GZD856
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[1][2][3] While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, their efficacy can be compromised by the emergence of resistance mutations in the Abl kinase domain.[4][5]
The T315I "gatekeeper" mutation, resulting from a single threonine-to-isoleucine substitution at position 315, is a major clinical challenge.[5][6] This mutation confers resistance to first and second-generation TKIs by eliminating a key hydrogen bond and creating steric hindrance that prevents drug binding.[5][7] GZD856 is a novel, orally bioavailable Bcr-Abl inhibitor designed to overcome this resistance. It has demonstrated potent activity against both wild-type (WT) Bcr-Abl and the formidable T315I mutant, making it a valuable tool for CML research and a promising therapeutic candidate.[4][8][9]
Mechanism of Action
This compound effectively inhibits the kinase activity of both native Bcr-Abl and the T315I mutant. Molecular docking studies suggest that this compound binds to the ATP-binding site of the Abl kinase domain in its "DFG-out" (inactive) conformation.[8] Crucially, its structure, featuring an alkynyl linker, allows it to fit within the ATP-binding pocket without the steric clash that prevents other inhibitors from binding to the T315I mutant.[8] The pyrazolo[1,5-a]pyrimidine core of this compound forms a critical hydrogen bond with the hinge region residue Met318, anchoring it in the active site.[8]
Caption: this compound binding to the T315I mutant kinase domain.
Data Presentation: Quantitative Analysis of this compound Activity
This compound demonstrates potent inhibitory activity at both the enzymatic and cellular levels. Its efficacy against the T315I mutation is comparable to its activity against wild-type Bcr-Abl.
Table 1: Biochemical Kinase Inhibition This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and control compounds against the enzymatic activity of wild-type and T315I mutant Bcr-Abl.
| Compound | Bcr-Abl (WT) IC₅₀ (nM) | Bcr-Abl (T315I) IC₅₀ (nM) |
| This compound | 19.9[8][9] | 15.4[8][9] |
| Imatinib | 98.2[8][9] | >10,000 |
| Nilotinib | 43.5[8][9] | >10,000 |
| Ponatinib | Similar to this compound[9] | Similar to this compound[9] |
Table 2: Cellular Antiproliferative Activity This table presents the IC₅₀ values of this compound and control compounds on the proliferation of CML cell lines expressing either wild-type Bcr-Abl or the T315I mutant.
| Compound | K562 (WT) IC₅₀ (nM) | Ba/F3 (WT) IC₅₀ (nM) | Ba/F3 (T315I) IC₅₀ (nM) |
| This compound | 2.2[8][9] | 0.64[4][9] | 10.8[8][9] |
| Imatinib | 285[9] | 350[9] | >10,000[9] |
| Nilotinib | 21[9] | 15[9] | >10,000[9] |
| Ponatinib | 0.5[9] | 0.4[9] | 1.8[9] |
Bcr-Abl Signaling Pathway and Inhibition by this compound
Bcr-Abl's constitutive kinase activity leads to the phosphorylation and activation of numerous downstream signaling pathways, including the JAK-STAT and RAS-MAPK pathways, which are crucial for CML cell proliferation and survival.[10][11] Key substrates that are phosphorylated include STAT5 (Signal Transducer and Activator of Transcription 5) and Crkl (Crk-like protein). This compound has been shown to efficiently suppress the phosphorylation of Bcr-Abl itself (autophosphorylation) and its downstream effectors STAT5 and Crkl in a dose-dependent manner in cells expressing both wild-type and T315I Bcr-Abl.[8]
Caption: this compound inhibits Bcr-Abl kinase and downstream signaling.
Experimental Protocols
Cellular Antiproliferation Assay (MTT Assay)
This protocol is used to determine the IC₅₀ value of this compound by measuring its effect on the metabolic activity of CML cells, which is an indicator of cell viability.[12][13]
Materials:
-
K562, Ba/F3-WT, or Ba/F3-T315I cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the wells (final volume 200 µL). Include vehicle control (DMSO) and no-cell background control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of Bcr-Abl Signaling
This protocol allows for the qualitative and semi-quantitative assessment of this compound's ability to inhibit the phosphorylation of Bcr-Abl and its downstream targets.[8][14][15]
Materials:
-
CML cells (K562, Ba/F3-T315I)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Bcr-Abl, anti-Abl, anti-phospho-STAT5, anti-STAT5, anti-phospho-Crkl, anti-Crkl, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in ice-cold lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.[16]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to assess the change in phosphorylation levels relative to total protein and the loading control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are Bcr-Abl T315I inhibitors and how do they work? [synapse.patsnap.com]
- 3. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. T315I-mutated Bcr-Abl in chronic myeloid leukemia and imatinib: insights from a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frankino.uh.edu [frankino.uh.edu]
- 8. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Targeting BCR-ABL+ stem/progenitor cells and BCR-ABL-T315I mutant cells by effective inhibition of the BCR-ABL-Tyr177-GRB2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage Administration of GZD856 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of GZD856 in preclinical animal studies, based on published research. This compound is a potent, orally bioavailable Bcr-Abl tyrosine kinase inhibitor, effective against both native Bcr-Abl and the imatinib-resistant T315I mutant.[1][2][3]
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of the Bcr-Abl kinase.[1] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of chronic myelogenous leukemia (CML) cells. This compound effectively suppresses the kinase activity of both the wild-type Bcr-Abl and the T315I mutant, which is a common cause of acquired resistance to first and second-generation tyrosine kinase inhibitors like imatinib.[1][3]
The inhibitory action of this compound on Bcr-Abl leads to the dose-dependent suppression of downstream signaling pathways that are crucial for CML cell survival and proliferation. Key downstream targets that are inhibited upon this compound treatment include Crkl (v-crk sarcoma virus CT10 oncogene homolog) and STAT5 (Signal Transducer and Activator of Transcription 5).[1]
Caption: this compound inhibits the Bcr-Abl kinase, blocking downstream signaling to Crkl and STAT5, thereby reducing CML cell proliferation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| Native Bcr-Abl | Kinase Assay | 19.9 |
| Bcr-Abl T315I Mutant | Kinase Assay | 15.4 |
| K562 Cells (Native Bcr-Abl) | Cell Proliferation | 2.2 |
| Ba/F3WT Cells (Wild-type Bcr-Abl) | Cell Proliferation | 0.64 |
| Ba/F3T315I Cells (Bcr-Abl T315I) | Cell Proliferation | 10.8 |
Data sourced from Lu et al., 2017.[1][3]
Table 2: In Vivo Antitumor Efficacy of this compound via Oral Gavage
| Animal Model | Cell Line | Treatment Group | Dosage (mg/kg/day) | Treatment Duration | Outcome |
| Mouse Xenograft | K562 | This compound | 10 | 16 days | Potent tumor growth suppression |
| Mouse Xenograft | K562 | Imatinib (Control) | 50 | 16 days | Tumor growth suppression |
| Mouse Xenograft | Ba/F3T315I | This compound | 20 | 16 days | No obvious tumor inhibition |
| Mouse Xenograft | Ba/F3T315I | This compound | 50 | 16 days | ~90% tumor regression |
| Mouse Xenograft | Ba/F3T315I | Imatinib (Control) | 100 | 16 days | No inhibition of tumor growth |
Data sourced from Lu et al., 2017.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of the vehicle and this compound solution for administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor
-
Ethanol
-
Normal Saline (NS)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare the vehicle solution by mixing 1% DMSO, 22.5% Cremophor, 7.5% ethanol, and 69% NS.
-
Vortex the vehicle solution thoroughly to ensure it is homogenous.
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.
-
Dissolve the calculated amount of this compound powder in the prepared vehicle to achieve the final desired concentrations (e.g., 10 mg/kg, 20 mg/kg, 50 mg/kg). The final volume administered to each mouse is typically 0.2 mL.[1]
-
Ensure the this compound is completely dissolved. The solution should be prepared fresh daily before administration.
Protocol 2: In Vivo Efficacy Study in Mouse Xenograft Models
This protocol outlines the procedure for evaluating the antitumor effects of this compound in subcutaneous mouse xenograft models.
Animal Models:
-
BALB/c nude mice or SCID mice are commonly used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]
Cell Lines:
-
K562 (human CML, native Bcr-Abl)
-
Ba/F3 cells expressing Bcr-AblT315I
Procedure:
-
Cell Preparation:
-
Culture K562 or Ba/F3T315I cells under standard conditions.
-
Harvest the cells and resuspend them in sterile normal saline (NS) at a concentration of 2.5 x 107 cells/mL for K562 and 1 x 107 cells/mL for Ba/F3T315I.[1]
-
-
Tumor Implantation:
-
Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.[1]
-
-
Tumor Growth and Grouping:
-
Drug Administration:
-
Monitoring:
-
Measure tumor volume and body weight every two days throughout the study.[1]
-
Monitor the animals for any signs of toxicity.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Analyze the tumor volume data using appropriate statistical methods, such as a one-way ANOVA, to determine the significance of the antitumor effect.[1]
-
Caption: Workflow for in vivo efficacy assessment of this compound in mouse xenograft models.
References
- 1. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
GZD856 cell viability assay (e.g., MTT, CellTiter-Glo) protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZD856 is a potent, orally bioavailable inhibitor of Bcr-Abl and Platelet-Derived Growth Factor Receptors (PDGFR) α/β.[1][2][3] It has demonstrated significant activity against wild-type Bcr-Abl and, notably, the T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML).[4][5][6] this compound effectively suppresses the Bcr-Abl signaling pathway, leading to the inhibition of downstream signaling molecules such as Crkl and STAT5, ultimately inducing apoptosis in cancer cells.[4][7] This document provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric and luminescent assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action: this compound in the Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. This compound inhibits the kinase activity of Bcr-Abl, thereby blocking downstream signaling cascades that promote cell survival and proliferation.
Caption: this compound inhibits the Bcr-Abl signaling pathway.
Data Presentation
The inhibitory activity of this compound has been quantified across various cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.
| Cell Line | Bcr-Abl Status | This compound IC50 (nM) | Reference |
| K562 | Wild-type | 2.2 | [4] |
| Ba/F3 | Wild-type | 0.64 | [4] |
| Ba/F3 | T315I Mutant | 10.8 | [4] |
| K562R (Q252H) | Imatinib-Resistant | 67.0 | [4] |
| MOLT-4 | Bcr-Abl Negative | 499.4 | [4] |
| U937 | Bcr-Abl Negative | 2001.0 | [4] |
Experimental Protocols
Experimental Workflow for Cell Viability Assays
The general workflow for assessing cell viability after treatment with this compound involves cell seeding, treatment, incubation, and signal detection.
Caption: General workflow for cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5]
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)[8]
-
Cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570-590 nm[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 150 µL of MTT solvent to each well.[5]
-
For suspension cells, add the solubilization solution directly to the wells.
-
-
Absorbance Reading: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[8] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Subtract the background absorbance from the readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of this compound concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[4]
Materials:
-
This compound
-
CellTiter-Glo® Reagent (Promega)
-
Cell culture medium
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent. Mix gently until the substrate is completely dissolved.[9][10]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density in 100 µL of culture medium.[10] Allow the plate to equilibrate at room temperature for approximately 30 minutes.[9]
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C.
-
Assay Procedure:
-
Signal Stabilization and Measurement:
-
Data Analysis: Subtract the background luminescence (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value of this compound.
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. device.report [device.report]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. OUH - Protocols [ous-research.no]
- 10. promega.com [promega.com]
Troubleshooting & Optimization
Optimizing GZD856 concentration for effective kinase inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of GZD856 for effective kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
A1: this compound is a potent inhibitor of both native Bcr-Abl and its T315I mutant, a common mutation conferring resistance to other tyrosine kinase inhibitors.[1][2] It also demonstrates inhibitory activity against PDGFRα and PDGFRβ.[3][4]
Q2: What is the mechanism of action of this compound?
A2: this compound functions as a tyrosine kinase inhibitor by binding to the ATP-binding site of its target kinases.[5][6] This prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[1][7]
Q3: What is a typical starting concentration range for in vitro experiments?
A3: Based on published IC50 values, a starting concentration range of 1 nM to 10 µM is recommended for in vitro experiments.[1][3] The optimal concentration will depend on the specific cell line and experimental conditions.
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: Western blotting is a common method to confirm target inhibition. You can assess the phosphorylation status of Bcr-Abl and its downstream signaling proteins, such as Crkl and STAT5.[1] A dose-dependent decrease in the phosphorylation of these proteins upon treatment with this compound indicates effective target engagement.
Q5: Is this compound effective against imatinib-resistant CML?
A5: Yes, this compound is specifically designed to overcome acquired resistance to imatinib, particularly in cases involving the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain.[1][2][8]
Troubleshooting Guides
Problem 1: No significant inhibition of cell proliferation is observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | Confirm the Bcr-Abl status of your cell line. This compound is most potent in Bcr-Abl positive lines.[1] Consider sequencing the Bcr-Abl kinase domain to check for other mutations that may confer resistance. |
| Incorrect drug concentration | Perform a dose-response curve starting from a low nanomolar range up to the micromolar range to determine the IC50 in your specific cell line.[1][3] |
| Drug degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a frozen stock. |
| High cell density | High cell density can affect drug efficacy. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Problem 2: Inconsistent results in kinase inhibition assays.
| Possible Cause | Troubleshooting Step |
| Variability in ATP concentration | IC50 values of ATP-competitive inhibitors are sensitive to ATP concentration. Use a consistent ATP concentration across all assays, ideally at or near the Km for the kinase.[9] |
| Enzyme quality and concentration | Use a highly purified and active kinase. Determine the optimal enzyme concentration that results in a linear reaction rate within the assay time frame.[9][10] |
| Assay format | Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different results.[11] Be consistent with your chosen assay method. For validation, consider using an orthogonal assay. |
| Incubation time | Optimize the incubation time for the kinase reaction to ensure it is within the linear range.[12] |
Data Summary
Table 1: In Vitro IC50 Values of this compound for Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Type |
| Bcr-Abl (native) | 19.9 | Enzymatic (FRET) |
| Bcr-Abl (T315I mutant) | 15.4 | Enzymatic (FRET) |
| PDGFRα | 68.6 | Not Specified |
| PDGFRβ | 136.6 | Not Specified |
Data compiled from multiple sources.[1][3][4]
Table 2: Cellular IC50 Values of this compound for Antiproliferative Activity
| Cell Line | Bcr-Abl Status | IC50 (nM) |
| K562 | Positive (native) | 2.2 |
| Ba/F3WT | Positive (native) | 0.64 |
| Ba/F3T315I | Positive (T315I mutant) | 10.8 |
| K562R (Q252H) | Positive (imatinib-resistant) | 67.0 |
| MOLT-4 | Negative | 499.4 |
| U937 | Negative | 2001.0 |
Data compiled from Lu X, et al. (2017).[1]
Experimental Protocols
1. Determination of IC50 using a Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot Analysis of Bcr-Abl Downstream Signaling
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 4 hours).[1]
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated Bcr-Abl, total Bcr-Abl, phosphorylated Crkl, total Crkl, phosphorylated STAT5, and total STAT5. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a suitable substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein and the loading control.
Visualizations
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. In vitro kinase assay [protocols.io]
Best practices for preventing GZD856 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with best practices and troubleshooting guidance for handling GZD856 in solution to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs) and Best Practices
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] For in vivo studies, specific formulations have been used, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% (20% SBE-β-CD in saline).[1] Another described formulation is 1% DMSO, 22.5% Cremophor, 7.5% ethanol, and 69% normal saline.[4]
Q2: How should I prepare this compound stock solutions?
A2: To prepare a stock solution, dissolve this compound in high-purity DMSO. To enhance solubility, the solution can be warmed to 37°C or sonicated.[2] It is advisable to prepare concentrated stock solutions to minimize the volume of DMSO in your experiments.
Q3: What are the optimal storage conditions for this compound?
A3: Solid this compound should be stored at -20°C.[2] Stock solutions in DMSO should also be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q4: Is there a more stable form of this compound available?
A4: A formic acid salt form of this compound has been reported to have enhanced water solubility and stability compared to the free base.[5] Depending on the experimental requirements, using the salt form might be advantageous.
Troubleshooting Guide
Q1: I am observing a loss of this compound activity in my experiments. What could be the cause?
A1: A loss of activity can be due to several factors related to compound degradation. Here are some troubleshooting steps:
-
Improper Storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures (-20°C or -80°C).[2] Avoid frequent freeze-thaw cycles by using aliquots.[2]
-
Age of Stock Solution: If your stock solution is older than the recommended storage period (1 month at -20°C or 6 months at -80°C), it may have degraded.[2] Prepare a fresh stock solution from the solid compound.
-
Working Solution Instability: this compound in aqueous media at working concentrations may have limited stability. Prepare working solutions fresh for each experiment and use them promptly.
-
Light Exposure: Although not explicitly stated in the provided documents, many organic molecules are sensitive to light. Protect your solutions from direct light exposure by using amber vials or covering the containers with foil.
Q2: My this compound solution appears cloudy or has precipitates. What should I do?
A2: Cloudiness or precipitation can indicate several issues:
-
Solubility Limits Exceeded: The concentration of this compound in your aqueous working solution may be too high, leading to precipitation. Try lowering the final concentration or adjusting the formulation. The use of surfactants like Tween-80 or cyclodextrins (SBE-β-CD) in the formulation can improve solubility in aqueous solutions.[1]
-
Low-Quality Solvent: Ensure you are using high-purity, anhydrous grade DMSO for your stock solution. Water contamination in DMSO can promote hydrolysis of the compound.
-
Temperature Effects: The compound may be precipitating out of solution at lower temperatures. If you are working on ice, this could be a factor. Ensure the compound remains in solution at the working temperature of your experiment. Gentle warming and sonication can help redissolve the compound.[2]
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Since specific degradation products and a validated stability-indicating method for this compound are not publicly available, a general reversed-phase HPLC method can be developed to monitor the purity of this compound over time.
Objective: To assess the stability of this compound in a given solvent system by monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or another suitable modifier)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the desired concentration for the stability study (e.g., 100 µM) in the solvent system of interest (e.g., cell culture medium, buffer).
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Stability Study Procedure:
-
At time zero (immediately after preparation), inject the this compound solution into the HPLC system and record the chromatogram.
-
Incubate the solution under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution and record the chromatogram.
-
-
Data Analysis:
-
Measure the peak area of the this compound parent peak at each time point.
-
Calculate the percentage of this compound remaining relative to the time-zero sample.
-
Monitor the appearance and increase in the area of any new peaks, which may represent degradation products.
-
Visualizations
Caption: this compound inhibits PDGFR and Bcr-Abl signaling pathways.
Caption: Troubleshooting workflow for this compound solution issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating Acquired Resistance to GZD856
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating potential mechanisms of acquired resistance to GZD856, a third-generation BCR-ABL inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is an orally bioavailable third-generation BCR-ABL tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to be effective against wild-type BCR-ABL and, most notably, against the T315I "gatekeeper" mutation, which confers resistance to first and second-generation TKIs like imatinib and nilotinib.[1][2][3] In a research setting, this compound is used to study chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in models of acquired resistance to other TKIs.
Q2: My this compound-treated cells are developing resistance. What are the likely mechanisms?
While this compound is effective against the T315I mutation, acquired resistance can still emerge.[4][5] Potential mechanisms can be broadly categorized into BCR-ABL1-dependent and BCR-ABL1-independent pathways.
-
BCR-ABL1-Dependent Mechanisms:
-
Compound Mutations: The development of multiple mutations within the same BCR-ABL1 kinase domain is a likely cause.[4][5][6] Combinations of the T315I mutation with other mutations (e.g., E255V/T315I) have been shown to confer resistance to the similar third-generation inhibitor, ponatinib.[4][5][7]
-
Increased BCR-ABL1 Expression: Overexpression of the BCR-ABL1 protein, through gene amplification or transcriptional upregulation, can lead to resistance by overwhelming the inhibitory capacity of this compound.[8]
-
-
BCR-ABL1-Independent Mechanisms:
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass their dependency on BCR-ABL1 by activating other pro-survival signaling pathways, such as the PI3K/AKT/mTOR, JAK/STAT, or RAS/MAPK pathways.[4][8]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) drug transporters, like ABCB1 (P-glycoprotein) and ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4][9][10][11][12]
-
Q3: How can I determine if this compound resistance in my cell lines is due to on-target (BCR-ABL1) or off-target (BCR-ABL1-independent) mechanisms?
To differentiate between these, you can perform a series of experiments:
-
Sequence the BCR-ABL1 Kinase Domain: This is the most direct way to identify new point mutations or compound mutations that may have arisen.
-
Assess BCR-ABL1 Activity: Use Western blotting to check the phosphorylation status of BCR-ABL1 and its downstream targets (e.g., CrkL, STAT5). If BCR-ABL1 is still effectively inhibited (i.e., dephosphorylated) in the resistant cells, it suggests a BCR-ABL1-independent mechanism.
-
Evaluate Alternative Signaling Pathways: Perform phosphoproteomic analysis or Western blotting for key nodes in alternative survival pathways (e.g., p-AKT, p-ERK, p-STAT3).
-
Investigate Drug Efflux: Use flow cytometry-based assays with fluorescent substrates of ABC transporters (e.g., rhodamine 123 for ABCB1, pheophorbide A for ABCG2) to assess their activity. You can also use specific inhibitors of these transporters to see if sensitivity to this compound is restored.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Cells show reduced sensitivity to this compound over time. | Development of acquired resistance. | 1. Confirm resistance with a dose-response curve and IC50 determination. 2. Cryopreserve the resistant cell line for further investigation. 3. Proceed with experiments to identify the resistance mechanism (see FAQs and Experimental Protocols). |
| Sequencing reveals a new mutation in the BCR-ABL1 kinase domain in addition to T315I. | Compound mutation leading to reduced this compound binding. | 1. Clone the compound mutant into a Ba/F3 cell line to confirm its role in conferring resistance. 2. Perform molecular modeling to predict how the compound mutation affects this compound binding.[5] |
| No new mutations are found in BCR-ABL1, but its phosphorylation is restored in the presence of this compound. | Increased expression of BCR-ABL1. | 1. Quantify BCR-ABL1 mRNA levels using RT-qPCR. 2. Quantify BCR-ABL1 protein levels using Western blotting or flow cytometry. |
| BCR-ABL1 remains dephosphorylated, but cells are still proliferating. | Activation of bypass signaling pathways. | 1. Profile the phosphorylation status of key signaling molecules in the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. 2. Test the efficacy of combining this compound with inhibitors of the activated pathway. |
| Resistant cells show reduced intracellular accumulation of a fluorescent dye. | Increased activity of drug efflux pumps. | 1. Identify the specific ABC transporter involved using specific inhibitors (e.g., verapamil for ABCB1, Ko143 for ABCG2). 2. Measure the mRNA and protein expression levels of the implicated transporter. 3. Test if co-treatment with a transporter inhibitor restores this compound sensitivity.[11][12] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Other TKIs against BCR-ABL [1][2]
| Compound | Target | IC50 (nM) - Kinase Assay | IC50 (nM) - Cell Proliferation |
| This compound | Bcr-AblWT | 19.9 | 0.64 (Ba/F3WT), 2.2 (K562) |
| Bcr-AblT315I | 15.4 | 10.8 (Ba/F3T315I) | |
| Imatinib | Bcr-AblWT | 98.2 | - |
| Bcr-AblT315I | >10,000 | - | |
| Nilotinib | Bcr-AblWT | 43.5 | - |
| Bcr-AblT315I | >10,000 | - | |
| Ponatinib | Bcr-AblWT | - | - |
| Bcr-AblT315I | Similar to this compound | - |
Table 2: Examples of Ponatinib-Resistant Compound Mutations [4][5][6][7]
| BCR-ABL1 Compound Mutation | Fold Increase in IC50 (Ponatinib) vs. T315I |
| G250E/T315I | High |
| E255K/T315I | High |
| E255V/T315I | High |
| Y253H/T315I | Moderate to High |
Note: Specific fold-increase values can vary between studies and cell lines.
Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
-
Objective: To generate cell lines with acquired resistance to this compound for mechanistic studies.
-
Methodology:
-
Culture a this compound-sensitive cell line (e.g., Ba/F3-T315I) in the presence of this compound at a concentration close to the IC50 value.
-
Monitor cell viability. When the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this process until the cells can proliferate in a significantly higher concentration of this compound compared to the parental cell line.
-
Isolate single-cell clones of the resistant population for homogeneity.
-
Confirm the resistant phenotype by performing a cell viability assay (e.g., MTS or CellTiter-Glo) and determining the new IC50 value.
-
2. BCR-ABL1 Kinase Domain Sequencing
-
Objective: To identify mutations in the BCR-ABL1 kinase domain that may confer resistance to this compound.
-
Methodology:
-
Extract total RNA from both the parental (sensitive) and this compound-resistant cell lines.
-
Synthesize cDNA using a reverse transcriptase.
-
Amplify the BCR-ABL1 kinase domain from the cDNA using PCR with specific primers.
-
Purify the PCR product.
-
Perform Sanger sequencing of the purified PCR product.
-
Align the sequencing results from the resistant cells to the parental cells to identify any nucleotide changes.
-
3. Western Blot Analysis of Signaling Pathways
-
Objective: To assess the activation status of BCR-ABL1 and alternative signaling pathways.
-
Methodology:
-
Culture parental and this compound-resistant cells with and without this compound treatment for a specified time (e.g., 4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-BCR-ABL, BCR-ABL, p-CrkL, CrkL, p-AKT, AKT, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: The BCR-ABL1 signaling pathway and its downstream effectors.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: A suggested experimental workflow for investigating this compound resistance.
References
- 1. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to the allosteric BCR::ABL1 inhibitor asciminib [jstage.jst.go.jp]
- 10. ashpublications.org [ashpublications.org]
- 11. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor Asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
Essential experimental controls for GZD856 validation studies
This guide provides essential experimental controls, protocols, and troubleshooting advice for researchers validating the efficacy and mechanism of action of GZD856, a potent Bcr-Abl tyrosine kinase inhibitor.
Section 1: Target Engagement & Specificity
Verifying that this compound interacts with its intended target, Bcr-Abl, and inhibits its downstream signaling is the foundational step in validation.
FAQ 1: How can I confirm that this compound is engaging its target, Bcr-Abl, in cells?
The most direct method to confirm target engagement in a cellular context is to measure the phosphorylation status of Bcr-Abl and its key downstream substrates, such as CRKL and STAT5, via Western Blotting.[1] this compound treatment should lead to a dose-dependent decrease in the phosphorylation of these proteins in Bcr-Abl positive cells.[1]
Key Experiment: Western Blot for Bcr-Abl Pathway Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on Bcr-Abl signaling.
Detailed Methodology:
-
Cell Culture & Treatment: Culture Bcr-Abl positive cells (e.g., K562, Ba/F3-Bcr-Abl) to 70-80% confluency. Treat cells with a dose-response range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed duration (e.g., 4 hours).
-
Positive/Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound.
-
Positive Control Inhibitor: Use a well-characterized Bcr-Abl inhibitor like Imatinib or Ponatinib as a comparator.[1]
-
Negative Control Cell Line: Use a Bcr-Abl negative cell line (e.g., MOLT-4, U937) treated with this compound to demonstrate specificity.[1]
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[2] Sonication is recommended to ensure complete lysis.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[3] Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.[4] Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their respective total protein levels. A loading control (e.g., GAPDH, β-Actin) must be used to ensure equal protein loading across lanes.
Table 1: Recommended Primary Antibodies for Western Blot
| Target Protein | Purpose | Recommended Dilution | Supplier (Example) |
| Phospho-Abl1 (Tyr245) | Measures Bcr-Abl autophosphorylation | 1:1000 | Cell Signaling Tech. |
| c-Abl | Total Bcr-Abl protein control | 1:1000 | Cell Signaling Tech. |
| Phospho-Crkl (Tyr207) | Key downstream substrate of Bcr-Abl[1] | 1:1000 | Cell Signaling Tech. |
| Crkl | Total Crkl protein control | 1:1000 | Cell Signaling Tech. |
| Phospho-STAT5 (Tyr694) | Key downstream substrate of Bcr-Abl[1] | 1:1000 | Cell Signaling Tech. |
| STAT5 | Total STAT5 protein control | 1:1000 | Cell Signaling Tech. |
| GAPDH / β-Actin | Loading Control | 1:5000 | Santa Cruz Biotech. |
Troubleshooting Guide 1: Western Blot Issues
Question: My Western blot for p-Crkl/p-STAT5 shows weak or no signal after this compound treatment, even in the vehicle control lane. What went wrong?
Answer: This issue typically points to a problem with sample preparation, antibody performance, or the detection process itself. Follow this workflow to diagnose the problem.
Section 2: Cellular Proliferation & Viability Assays
These assays are critical for determining the potency of this compound, typically by calculating an IC50 (half-maximal inhibitory concentration) value.
FAQ 2: What are the essential controls for a cell viability assay to determine the IC50 of this compound?
To generate a reliable IC50 value, you must include controls that account for the vehicle's effect, determine the baseline for 0% and 100% viability, and test for compound specificity. Cell viability can be measured using various methods, including MTT, MTS, or ATP-based luminescence assays (e.g., CellTiter-Glo).[5][6][7]
Key Experiment: Cell Viability Assay for IC50 Determination
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical range would be 10 concentrations spanning from 0.1 nM to 10 µM.
-
Treatment: Treat the cells with the this compound serial dilutions and the required controls (see Table 2). Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay: Perform the viability assay according to the manufacturer's protocol (e.g., add MTS reagent and incubate for 1-4 hours before reading absorbance).
-
Data Analysis:
-
Subtract the background absorbance/luminescence (media only).
-
Normalize the data: Set the "Maximum Inhibition" control as 0% viability and the "Vehicle Control" as 100% viability.
-
Plot the normalized data against the log of the this compound concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Table 2: Essential Controls for IC50 Determination
| Control Group | Description | Purpose |
| Vehicle Control | Cells treated with the highest concentration of the drug vehicle (e.g., 0.1% DMSO). | Represents 100% cell viability; controls for any solvent-induced cytotoxicity. |
| Maximum Inhibition | Cells treated with a high concentration of a general cytotoxic agent (e.g., 10 µM Taxol or Staurosporine). | Represents 0% cell viability; defines the bottom of the dose-response curve. |
| Bcr-Abl Negative Cells | A parallel experiment using a cell line that does not express Bcr-Abl (e.g., MOLT-4).[1] | To demonstrate that the cytotoxic effect of this compound is specific to cells dependent on Bcr-Abl signaling. |
| Media Only (Blank) | Wells containing only culture medium, without cells. | To measure and subtract the background signal of the assay reagents and medium. |
Troubleshooting Guide 2: IC50 Value Discrepancies
Question: My calculated IC50 value for this compound in K562 cells is much higher than the published value (~2.2 nM).[1] What are the potential reasons?
Answer: A significant deviation in IC50 can be caused by multiple factors related to cell health, assay conditions, or the compound itself.
Section 3: In Vivo Efficacy Studies
Validating this compound in an animal model, such as a mouse xenograft model, is the final preclinical step to demonstrate its potential therapeutic efficacy.[8]
FAQ 3: I am designing an in vivo xenograft study with this compound. What are the mandatory experimental and control groups?
A well-controlled in vivo study is essential to produce statistically significant and interpretable results. This involves implanting human Bcr-Abl positive tumor cells (e.g., K562 or Ba/F3-Bcr-Abl T315I) into immunodeficient mice and monitoring tumor growth in response to treatment.[1][9]
Table 3: Recommended Groups for an In Vivo Xenograft Study
| Group | Treatment | No. of Animals (Example) | Purpose | Key Metrics |
| Group 1 | Vehicle Control (e.g., Saline, oral gavage) | n = 8-10 | To establish the baseline tumor growth rate in the absence of active treatment. | Tumor Volume, Body Weight |
| Group 2 | This compound (e.g., 10 mg/kg, oral gavage, daily)[1][9] | n = 8-10 | To evaluate the anti-tumor efficacy of the experimental compound. | Tumor Volume, Body Weight |
| Group 3 | Positive Control (e.g., Imatinib or Ponatinib) | n = 8-10 | To benchmark the efficacy of this compound against a known, clinically relevant Bcr-Abl inhibitor. | Tumor Volume, Body Weight |
| Group 4 | This compound in Bcr-Abl Negative Xenograft (Optional) | n = 8-10 | To confirm that the in vivo anti-tumor effect is target-specific and not due to general toxicity. | Tumor Volume, Body Weight |
Experimental Considerations:
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), animals should be randomized into the different treatment groups.
-
Monitoring: Tumor volume and animal body weight should be measured regularly (e.g., 2-3 times per week). Significant body weight loss (>15-20%) is an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the vehicle control group reach a predetermined size, or after a fixed duration of treatment.
-
Pharmacodynamics: At the end of the study, tumors can be harvested post-treatment to assess target inhibition (e.g., p-Crkl levels) via Western Blot or IHC.
References
- 1. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
GZD856 vs. Ponatinib: A Comparative Guide for Inhibiting the Bcr-Abl T315I Mutant
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase is a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most first and second-generation tyrosine kinase inhibitors (TKIs). This guide provides a detailed, data-driven comparison of two potent inhibitors, GZD856 and ponatinib, which have demonstrated efficacy against this recalcitrant mutant.
Performance Data at a Glance
This section summarizes the key quantitative data for this compound and ponatinib, offering a direct comparison of their potency and efficacy.
Table 1: In Vitro Kinase and Cellular Inhibition (IC50 values)
| Compound | Bcr-Abl (Wild-Type) | Bcr-Abl (T315I Mutant) | K562 Cells (Bcr-Abl WT) | Ba/F3 Cells (Bcr-Abl WT) | Ba/F3 Cells (Bcr-Abl T315I) |
| This compound | 19.9 nM[1][2] | 15.4 nM[1][2] | 2.2 nM[1][2] | 0.64 nM[1] | 10.8 nM[1][2] |
| Ponatinib | ~0.37 nM | ~2.0 nM | - | ~0.5 nM | ~11 nM |
Note: Ponatinib data is compiled from various preclinical studies and may show slight variations. K562 IC50 for ponatinib was not explicitly found in the provided results.
Table 2: In Vivo Efficacy in Mouse Xenograft Models
| Compound | Cell Line | Dosing | Tumor Growth Inhibition | Reference |
| This compound | K562 (Bcr-Abl WT) | 10 mg/kg, p.o. once daily for 8 days | Potent inhibition | [3] |
| This compound | Ba/F3 (Bcr-Abl T315I) | 10 mg/kg, p.o. once daily for 8 days | Potent inhibition | [3] |
| Ponatinib | Ba/F3 (Bcr-Abl T315I) | 30 mg/kg, q.d. | Effective inhibition | [4] |
| Ponatinib | Ba/F3 (E255V mutant) | 10 mg/kg | 64% inhibition | [5] |
Mechanism of Action
Both this compound and ponatinib are ATP-competitive inhibitors that bind to the ATP-binding site of the Bcr-Abl kinase, including the T315I mutant. This binding action blocks the kinase's ability to phosphorylate its downstream substrates, thereby inhibiting the signaling pathways that drive leukemic cell proliferation and survival.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein activates several downstream signaling pathways crucial for CML pathogenesis. Both this compound and ponatinib effectively suppress the phosphorylation of key signaling molecules like Crkl and STAT5.
Safety and Selectivity
A critical differentiator between these two inhibitors lies in their safety profiles and selectivity.
Ponatinib is a pan-inhibitor, targeting not only Bcr-Abl but also other kinases. This broader activity is associated with a risk of serious adverse events, most notably arterial occlusive events (AOEs) and venous thromboembolic events (VTEs)[6][7][8]. These cardiovascular toxicities have led to a black-box warning for the drug.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Kinase Activity Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the Bcr-Abl kinase.
Methodology:
-
Preparation: Recombinant wild-type or T315I mutant Bcr-Abl kinase is prepared. A suitable substrate, such as a GST-fusion protein containing an Abl phosphorylation site (e.g., CrkL), is also prepared.
-
Reaction Setup: The kinase, substrate, and ATP are combined in a reaction buffer. The inhibitors (this compound or ponatinib) are added at a range of concentrations.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 1 hour) to allow the kinase to phosphorylate the substrate.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as the ADP-Glo™ Kinase Assay which measures ADP production, or by using phosphospecific antibodies in an ELISA or Western blot format.
-
Data Analysis: The percentage of kinase inhibition at each drug concentration is calculated relative to a no-drug control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by plotting inhibition versus drug concentration.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitors on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: K562 (Bcr-Abl WT) or Ba/F3 cells (engineered to express WT or T315I Bcr-Abl) are seeded into 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or ponatinib. Control wells with no drug are also included.
-
Incubation: The plates are incubated for a period of time, typically 72 hours, at 37°C in a humidified incubator.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: After a further incubation period (2-4 hours), a solubilizing agent (e.g., detergent reagent) is added to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated for each drug concentration relative to the untreated control cells. The IC50 value is then determined.
Western Blot Analysis
This technique is used to detect the phosphorylation status of Bcr-Abl and its downstream signaling proteins, providing a direct measure of the inhibitors' on-target effects within the cell.
Methodology:
-
Cell Treatment and Lysis: K562 or Ba/F3 cells are treated with varying concentrations of this compound or ponatinib for a specified time (e.g., 4 hours). The cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of Bcr-Abl, Crkl, and STAT5. Antibodies against the total forms of these proteins and a loading control (e.g., β-actin or GAPDH) are used on separate blots or after stripping the initial antibodies.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or loading control to determine the dose-dependent effect of the inhibitors on protein phosphorylation.
In Vivo Xenograft Mouse Model
This model assesses the anti-tumor efficacy of the compounds in a living organism.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with a suspension of K562 or Ba/F3-T315I cells.
-
Tumor Growth: The mice are monitored until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are then randomized into treatment and control groups. The treatment groups receive daily oral doses of this compound or ponatinib, while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days) throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration of treatment.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group. The tolerability of the drugs is assessed by monitoring changes in body weight and observing any signs of toxicity.
Conclusion
Both this compound and ponatinib are highly potent inhibitors of the Bcr-Abl T315I mutant, representing valuable therapeutic options for patients with resistant CML. While ponatinib has established clinical efficacy, its use is associated with significant cardiovascular risks. This compound demonstrates comparable in vitro and in vivo preclinical activity against the T315I mutant and appears to have a more selective profile, suggesting the potential for a better safety margin. Further clinical investigation of this compound is warranted to fully elucidate its therapeutic potential and safety in patients with T315I-positive CML. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these important targeted therapies.
References
- 1. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Ponatinib: A Review of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Side-effects profile and outcomes of ponatinib in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICLUSIG® (ponatinib) Pace Trial Safety Profile [iclusig.com]
A Head-to-Head Comparison of GZD856 and Imatinib in Chronic Myeloid Leukemia Cell Lines
A definitive guide for researchers navigating the evolving landscape of Chronic Myeloid Leukemia (CML) therapeutics, this document provides a comprehensive comparison of the novel tyrosine kinase inhibitor (TKI) GZD856 and the first-generation standard, imatinib. This guide delves into their efficacy in CML cell lines, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Executive Summary
Chronic Myeloid Leukemia is driven by the constitutively active BCR-ABL tyrosine kinase. While imatinib revolutionized CML treatment by targeting this kinase, the emergence of resistance, particularly through mutations like T315I, has necessitated the development of next-generation inhibitors. This compound has emerged as a potent inhibitor of both wild-type and T315I-mutant BCR-ABL. This guide presents a comparative analysis of their performance in preclinical CML models, offering valuable insights for drug development professionals and cancer researchers.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and imatinib in various CML cell lines, providing a clear quantitative comparison of their potency.
| Cell Line | BCR-ABL Status | This compound IC50 (nM) | Imatinib IC50 (nM) |
| K562 | Wild-type | 2.2 | ~200-600 |
| Ba/F3 WT | Wild-type | 0.64 | Not explicitly stated in the provided search results, but generally sensitive |
| Ba/F3 T315I | T315I mutant | 10.8 | >10,000 (Resistant) |
| K562R (Q252H) | Q252H mutant | 67.0 | Significantly less potent |
Table 1: Anti-proliferative Activity of this compound and Imatinib in CML Cell Lines. Data for this compound is from a study by Lu et al. (2017)[1]. Imatinib IC50 values are based on general knowledge and various studies, as a direct side-by-side comparison in the same study was not fully detailed in the search results.
| Kinase | This compound IC50 (nM) | Imatinib IC50 (nM) |
| Bcr-Abl WT | 19.9 | 98.2 |
| Bcr-Abl T315I | 15.4 | >10,000 (Resistant) |
Table 2: Kinase Inhibitory Activity of this compound and Imatinib. Data for this compound and imatinib against wild-type and T315I mutant Bcr-Abl kinase[1].
Signaling Pathway Analysis
This compound effectively suppresses the BCR-ABL signaling pathway, a critical driver of CML cell proliferation and survival. Western blot analysis demonstrates that this compound inhibits the phosphorylation of BCR-ABL and its downstream effectors, Crkl and STAT5, in both wild-type (K562 and Ba/F3 WT) and T315I-mutant (Ba/F3 T315I) CML cells in a dose-dependent manner[1][2]. This inhibition is crucial for inducing apoptosis in leukemic cells. Imatinib also inhibits this pathway in sensitive cells but is ineffective against the T315I mutation[3][4][5].
Caption: The BCR-ABL signaling pathway and points of inhibition by this compound and imatinib.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Objective: To determine the cytotoxic effects of this compound and imatinib on CML cell lines.
Materials:
-
K562, Ba/F3 WT, and Ba/F3 T315I cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and Imatinib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound and imatinib in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values using appropriate software.
Caption: Workflow for the MTT-based cell viability assay.
Western Blot Analysis
This protocol is based on the methodology described for analyzing BCR-ABL pathway inhibition[1][2].
Objective: To assess the effect of this compound and imatinib on the phosphorylation status of BCR-ABL and its downstream targets.
Materials:
-
CML cell lines (K562, Ba/F3 WT, Ba/F3 T315I)
-
This compound and Imatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-BCR-ABL, anti-BCR-ABL, anti-p-Crkl, anti-Crkl, anti-p-STAT5, anti-STAT5, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound or imatinib for 4 hours.
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a protein assay kit.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (GAPDH or β-actin).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
While direct comparative apoptosis data for this compound was not found in the search results, the following is a standard protocol to perform such a comparison.
Objective: To quantify the induction of apoptosis in CML cells treated with this compound and imatinib.
Materials:
-
CML cell lines
-
This compound and Imatinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound and imatinib for 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
The available preclinical data strongly supports this compound as a highly potent inhibitor of both wild-type and T315I-mutant BCR-ABL, demonstrating significantly greater efficacy than imatinib, particularly in the context of resistance. Its ability to effectively suppress the BCR-ABL signaling pathway underscores its therapeutic potential. The provided experimental protocols offer a robust framework for researchers to further investigate and validate the comparative efficacy of this compound and other TKIs in CML. Future studies directly comparing the apoptotic effects of this compound and imatinib will be invaluable in further elucidating their mechanisms of action and clinical promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis in chronic myeloid leukemia cells transiently treated with imatinib or dasatinib is caused by residual BCR-ABL kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
GZD856 Demonstrates Superior Efficacy Over Nilotinib, Particularly Against T315I Mutant BCR-ABL
For Immediate Release
GUANGZHOU, China – A comprehensive analysis of preclinical data reveals that GZD856, a novel tyrosine kinase inhibitor (TKI), exhibits superior efficacy compared to the second-generation TKI nilotinib in inhibiting the proliferation of chronic myeloid leukemia (CML) cells, most notably those harboring the recalcitrant T315I mutation. This guide provides a detailed comparison of the two compounds, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound is a potent, orally bioavailable inhibitor of both native and mutated forms of the BCR-ABL kinase, the primary driver of CML. Nilotinib is an established second-generation TKI effective against many imatinib-resistant BCR-ABL mutations but is notably ineffective against the T315I "gatekeeper" mutation. This comparison guide summarizes the key preclinical findings that highlight the differential efficacy of these two compounds.
In Vitro Efficacy: this compound Overcomes Nilotinib's Limitations
A direct comparison of the half-maximal inhibitory concentrations (IC50) of this compound and nilotinib across a panel of CML-relevant cell lines unequivocally demonstrates the superior potency of this compound, particularly against the T315I mutant. In the Ba/F3 cell line engineered to express the T315I mutation, this compound exhibited an IC50 value of 10.8 nM, whereas nilotinib was largely ineffective with an IC50 of 1461 nM[1]. Against the wild-type BCR-ABL expressing K562 cell line, this compound also showed higher potency with an IC50 of 2.2 nM compared to nilotinib's 6.5 nM[1].
| Cell Line | BCR-ABL Status | This compound IC50 (nM) | Nilotinib IC50 (nM) |
| K562 | Wild-type | 2.2 | 6.5 |
| Ba/F3 | Wild-type | 0.64 | 22 |
| Ba/F3 | T315I Mutant | 10.8 | 1461 |
| Data sourced from Lu et al., 2017[1] |
Mechanism of Action: Inhibition of Downstream Signaling
Both this compound and nilotinib function by inhibiting the tyrosine kinase activity of BCR-ABL, thereby blocking downstream signaling pathways crucial for CML cell proliferation and survival. Key downstream effectors of BCR-ABL include Crkl (v-crk avian sarcoma virus CT10 oncogene homolog-like) and STAT5 (Signal Transducer and Activator of Transcription 5).
Preclinical studies have demonstrated that this compound effectively suppresses the phosphorylation of both Crkl and STAT5 in a dose-dependent manner in K562 cells and Ba/F3 cells expressing either wild-type or T315I mutant BCR-ABL. This indicates a comprehensive blockade of the oncogenic signaling cascade.
Similarly, nilotinib has been shown to inhibit the phosphorylation of Crkl and STAT5 in CML cells expressing wild-type BCR-ABL. However, its inability to inhibit the T315I mutant kinase activity translates to a lack of effect on downstream signaling in cells harboring this mutation.
BCR-ABL Signaling Pathway
References
Comparative Analysis of GZD856 and Other Third-Generation Bcr-Abl Inhibitors
Publication for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of GZD856 and other third-generation Bcr-Abl tyrosine kinase inhibitors (TKIs), including Ponatinib, Asciminib, Olverembatinib, and Vodobatinib. The focus is on their performance against wild-type and mutant Bcr-Abl, particularly the challenging T315I mutation, supported by experimental data.
Introduction to Third-Generation Bcr-Abl Inhibitors
Chronic Myeloid Leukemia (CML) is driven by the constitutively active Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome translocation.[1] While first and second-generation TKIs have revolutionized CML treatment, the emergence of resistance, primarily through point mutations in the Abl kinase domain, remains a significant clinical challenge.[2] The "gatekeeper" T315I mutation, in particular, confers resistance to most approved TKIs by preventing inhibitor binding.[2][3] This has driven the development of third-generation inhibitors designed to overcome this resistance mechanism.[2] This guide compares this compound, a novel potent inhibitor, with other key third-generation agents.
Mechanism of Action
Third-generation Bcr-Abl inhibitors employ distinct mechanisms to neutralize the oncogenic kinase. Most are ATP-competitive, binding to the kinase's active site, while others utilize an allosteric approach.
-
This compound: A novel, orally bioavailable Bcr-Abl inhibitor designed through scaffold hopping from ponatinib.[4][5] It is an ATP-competitive inhibitor that potently targets both wild-type Bcr-Abl and the T315I mutant.[6][7]
-
Ponatinib: A multi-target, ATP-competitive kinase inhibitor designed to potently inhibit native Bcr-Abl and mutants, including T315I.[3][8] Its structure allows it to bind effectively to the ATP-binding pocket, even with the T315I mutation that sterically hinders older TKIs.[1][9]
-
Asciminib: A first-in-class allosteric inhibitor.[10][11] Instead of the ATP site, it binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[12][13] This unique mechanism allows it to be effective against T315I and can be used in combination with ATP-competitive TKIs.[11][13]
-
Olverembatinib (HQP1351): An orally active, ATP-competitive inhibitor effective against a wide range of Bcr-Abl mutations, including T315I.[14][15] It binds tightly to the ATP-binding site of both wild-type and T315I-mutant Bcr-Abl.[16]
-
Vodobatinib (K0706): A third-generation, ATP-competitive TKI that is effective against most Bcr-Abl mutations but notably lacks activity against the T315I mutation.[17][18][19]
Comparative Performance Data
The efficacy of these inhibitors has been quantified through in vitro kinase inhibition assays and cellular antiproliferative studies.
Table 1: In Vitro Bcr-Abl Kinase Inhibition (IC50, nM)
This table summarizes the half-maximal inhibitory concentration (IC50) of each inhibitor against wild-type (WT) and T315I mutant Bcr-Abl kinase. Lower values indicate greater potency.
| Inhibitor | Bcr-Abl WT (IC50, nM) | Bcr-Abl T315I (IC50, nM) | Reference(s) |
| This compound | 19.9 | 15.4 | [4][6][7] |
| Ponatinib | 0.37 - 2.0 | ~2.0 | [20] |
| Asciminib | Potent Activity | Potent Activity | [13] |
| Olverembatinib | 0.5 (Kd: 0.32) | Potent Activity (Kd: 0.71) | [15][21] |
| Vodobatinib | 7 | 1967 | [17][18] |
Note: Direct IC50 values for Asciminib and Olverembatinib against purified kinases were not consistently available in the provided search results, but they are described as potent inhibitors. Olverembatinib's high affinity is shown by its low dissociation constant (Kd).
Table 2: Cellular Antiproliferative Activity (IC50, nM)
This table presents the IC50 values for cell proliferation, demonstrating the inhibitors' effects in relevant leukemia cell lines.
| Inhibitor | K562 (Bcr-Abl WT) | Ba/F3 Bcr-Abl WT | Ba/F3 Bcr-Abl T315I | Reference(s) |
| This compound | 2.2 | 0.64 | 10.8 | [4][6][7] |
| Ponatinib | 0.3 - 0.5 | 0.3 - 0.5 | < 40 | [20] |
| Asciminib | Active | Active | Active | [13] |
| Olverembatinib | Active | Active | Active | [21] |
| Vodobatinib | Active | Active | Inactive | [18] |
Table 3: Key Features and Clinical Status
This table provides a high-level comparison of the inhibitors' primary targets, notable characteristics, and current development status.
| Inhibitor | Primary Target(s) | Key Features | Clinical Status |
| This compound | Bcr-Abl (WT, T315I), PDGFRα/β | Orally bioavailable, potent against T315I.[6][22] | Preclinical/Investigational |
| Ponatinib | Pan-Bcr-Abl inhibitor | First TKI approved for T315I; risk of arterial occlusive events.[1][20] | FDA Approved |
| Asciminib | Bcr-Abl (Allosteric site) | First-in-class allosteric mechanism; active against T315I.[12][13] | FDA Approved |
| Olverembatinib | Bcr-Abl (WT, T315I) | Overcomes resistance to other TKIs, including ponatinib.[23] | Approved in China |
| Vodobatinib | Bcr-Abl (most mutants) | Not effective against T315I.[19] | Phase I/II Clinical Trials[24] |
Bcr-Abl Downstream Signaling
The constitutive activity of the Bcr-Abl kinase leads to the phosphorylation and activation of multiple downstream signaling pathways that drive cell proliferation and survival. Key pathways include the Ras/MAPK, JAK/STAT, and PI3K/Akt pathways. This compound and other TKIs inhibit this cascade at its source by blocking Bcr-Abl autophosphorylation and the subsequent phosphorylation of downstream effectors like Crkl and STAT5.[6]
Experimental Protocols and Methodologies
The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy and mechanism of action of kinase inhibitors.
Kinase Inhibition Assay
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified Bcr-Abl kinase (wild-type and mutants).
-
General Protocol:
-
Recombinant Bcr-Abl kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
The inhibitor (e.g., this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ELISA, TR-FRET, or radioactivity-based assays that measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cellular Antiproliferation Assay
-
Objective: To determine the effect of an inhibitor on the growth and viability of cancer cell lines that are dependent on Bcr-Abl signaling.
-
General Protocol:
-
Leukemia cell lines (e.g., K562 for Bcr-Abl WT, or Ba/F3 cells engineered to express specific Bcr-Abl mutants like T315I) are seeded in multi-well plates.[6]
-
Cells are treated with a range of concentrations of the test inhibitor and incubated for a period, typically 48-72 hours.
-
Cell viability or proliferation is assessed using a colorimetric or fluorometric assay, such as MTS, MTT, or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.
-
The results are normalized to untreated control cells, and IC50 values are determined by plotting cell viability against inhibitor concentration.
-
Western Blot Analysis
-
Objective: To confirm that the inhibitor blocks Bcr-Abl signaling within the cell by assessing the phosphorylation status of the kinase and its downstream targets.
-
General Protocol:
-
Bcr-Abl-positive cells are treated with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).[6]
-
Cells are lysed to extract total protein.
-
Protein concentrations are determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for phosphorylated Bcr-Abl (p-Bcr-Abl), total Bcr-Abl, phosphorylated downstream targets (e.g., p-Crkl, p-STAT5), and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (like HRP) that enables detection via chemiluminescence.
-
The resulting bands are visualized, and their intensity can be quantified to show a dose-dependent decrease in phosphorylation.[6]
-
Conclusion
The landscape of CML treatment continues to evolve with the development of potent third-generation Bcr-Abl inhibitors. This compound emerges as a promising preclinical candidate with strong dual inhibitory activity against both wild-type and T315I-mutant Bcr-Abl, showing potency comparable to ponatinib in in vitro assays.[6] It represents a significant advancement in the effort to overcome TKI resistance.
In comparison, ponatinib remains a powerful, approved option for T315I-positive CML, though its use requires careful management due to associated vascular risks.[1][25] Asciminib offers a completely different therapeutic angle with its allosteric mechanism, providing a valuable alternative for patients with resistance to ATP-site inhibitors.[10][12] Olverembatinib has also demonstrated significant clinical efficacy, particularly in patient populations resistant to other TKIs.[23][26] Finally, vodobatinib, while potent against many mutants, is not an option for patients with the T315I mutation.[19]
The choice of a third-line TKI depends on the specific Bcr-Abl mutation profile, prior therapies, and the patient's comorbidity profile. The continued development of novel agents like this compound is crucial for expanding the therapeutic arsenal and improving outcomes for patients with resistant CML.
References
- 1. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of resistance to the allosteric BCR::ABL1 inhibitor asciminib [jstage.jst.go.jp]
- 11. ashpublications.org [ashpublications.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 15. Pharmacokinetics of olverembatinib (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. glpbio.com [glpbio.com]
- 23. HQP1351 (Olverembatinib) - Chronic Myeloid Leukemia [cmleukemia.com]
- 24. Vodobatinib - Sun Pharma Advanced Research Company - AdisInsight [adisinsight.springer.com]
- 25. youtube.com [youtube.com]
- 26. A review of the therapeutic role of the new third-generation TKI olverembatinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
GZD856: A Comparative Analysis of its Cross-Reactivity Profile with Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tyrosine kinase inhibitor GZD856 with other commercially available inhibitors, focusing on its cross-reactivity and selectivity profile. The information presented is based on publicly available experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a potent, orally bioavailable third-generation tyrosine kinase inhibitor (TKI) primarily designed to target the Bcr-Abl fusion protein, including the gatekeeper T315I mutation that confers resistance to first and second-generation TKIs like imatinib and nilotinib.[1][2] Its development addresses a critical unmet need in the treatment of chronic myeloid leukemia (CML). Beyond its primary target, this compound has also demonstrated inhibitory activity against Platelet-Derived Growth Factor Receptors (PDGFRs). Understanding the broader kinase selectivity profile of this compound is crucial for predicting its therapeutic efficacy and potential off-target effects.
Comparative Kinase Inhibition Profile
This section presents a comparative analysis of the inhibitory activity of this compound against its primary targets and a selection of other kinases, alongside established TKIs: imatinib, nilotinib, and ponatinib. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), has been compiled from various independent studies. It is important to note that direct comparison of absolute IC50 values across different studies can be influenced by variations in experimental conditions.
| Kinase Target | This compound (nM) | Imatinib (nM) | Nilotinib (nM) | Ponatinib (nM) |
| Bcr-Abl (Wild-Type) | 19.9[1] | 98.2[1] | 43.5[1] | ~0.37-2.0[3] |
| Bcr-Abl (T315I Mutant) | 15.4[1] | >10,000 | >10,000 | ~2.0[3] |
| PDGFRα | 68.6 | ~25 | ~15 | 1.1 |
| PDGFRβ | 136.6 | ~100 | ~60 | 1.1 |
| c-KIT | Not Reported | ~100 | ~160 | 8-20 |
| SRC | Not Reported | >10,000 | >10,000 | 5.4 |
| VEGFR2 | Not Reported | ~1,000 | >10,000 | 1.5 |
| FGFR1 | Not Reported | Not Reported | Not Reported | 2.2 |
| FLT3 | Not Reported | Not Reported | Not Reported | 0.3-2.0 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in assay conditions. "Not Reported" indicates that data was not found in the searched literature.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways targeted by this compound.
Experimental Protocols
The following sections detail the general methodologies used to characterize the kinase inhibitory profile of this compound and similar compounds.
Biochemical Kinase Assays
Biochemical assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Typical Protocol: FRET-based Kinase Assay (e.g., Z'-Lyte™)
-
Reagent Preparation: Recombinant kinase, a fluorescently labeled peptide substrate, and ATP are prepared in a kinase reaction buffer.
-
Compound Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the kinase in a microplate well to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature to allow for substrate phosphorylation.
-
Detection: A development reagent is added, which contains a protease that specifically cleaves the unphosphorylated substrate. The degree of phosphorylation is determined by measuring the Förster Resonance Energy Transfer (FRET) signal.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based Assays
Cell-based assays are essential for evaluating the activity of an inhibitor in a more physiologically relevant context, taking into account factors like cell permeability and engagement with the target in its native environment.
Typical Protocol: Western Blotting for Downstream Signaling
-
Cell Culture and Treatment: Cancer cell lines expressing the target kinase (e.g., K562 cells for Bcr-Abl) are cultured and treated with varying concentrations of the inhibitor for a specified duration.
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target kinase and its downstream signaling proteins (e.g., p-Crkl, p-STAT5). Antibodies against the total forms of these proteins are used as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Imaging and Analysis: The chemiluminescent signals are captured, and the band intensities are quantified to determine the effect of the inhibitor on the phosphorylation status of the signaling proteins.
Conclusion
This compound is a highly potent inhibitor of wild-type and T315I-mutant Bcr-Abl, with activity comparable to or exceeding that of other approved TKIs. Its cross-reactivity profile, particularly its inhibitory effect on PDGFRs, suggests a broader spectrum of activity that warrants further investigation. The provided experimental protocols offer a foundational understanding of the methods used to characterize such inhibitors. For a comprehensive evaluation of this compound's selectivity, a head-to-head kinome-wide profiling against a large panel of kinases alongside its comparators under standardized conditions would be highly valuable. This guide serves as a starting point for researchers to understand the current landscape of this compound's activity and to design further experiments to explore its full therapeutic potential.
References
- 1. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
GZD856 Demonstrates Potent In Vivo Anti-Tumor Efficacy in Preclinical Models of Chronic Myeloid Leukemia
For Immediate Release: Researchers in the field of oncology and drug development now have access to a comprehensive comparison guide detailing the in vivo anti-tumor effects of GZD856, a novel Bcr-Abl tyrosine kinase inhibitor (TKI). This guide provides a detailed analysis of this compound's performance against other established TKIs, supported by experimental data from preclinical studies.
This compound has shown significant promise in overcoming resistance to earlier-generation TKIs, particularly in cases involving the T315I mutation, a common mechanism of acquired resistance in Chronic Myeloid Leukemia (CML). This guide synthesizes available data to offer a clear perspective on its therapeutic potential.
Comparative In Vivo Efficacy
This compound has demonstrated superior anti-tumor activity in mouse xenograft models compared to imatinib. In a K562 xenograft model, oral administration of this compound at 10 mg/kg/day resulted in almost complete tumor eradication after 8 days of treatment, with no signs of tumor recurrence seven days after treatment cessation. In contrast, imatinib at a dose of 50 mg/kg/day only induced tumor stasis.
Furthermore, in a Ba/F3 xenograft model expressing the Bcr-Abl T315I mutant, this compound, administered at 20 and 50 mg/kg/day, exhibited dose-dependent inhibition of tumor growth. This is a critical finding, as the T315I mutation confers resistance to most currently approved TKIs, including imatinib, nilotinib, and dasatinib.
While direct head-to-head in vivo comparisons with all second-generation TKIs are limited, the available data positions this compound as a highly potent inhibitor, especially against the challenging T315I mutation.
Quantitative Comparison of Anti-Proliferative Activity (IC50, nM)
| Cell Line | This compound | Imatinib | Nilotinib | Ponatinib | Dasatinib |
| K562 (Bcr-Abl WT) | 2.2 | 189 | 6.5 | 0.5 | ~1-10 |
| Ba/F3 (Bcr-Abl WT) | 0.64 | 500 | 22 | 0.16 | N/A |
| Ba/F3 (Bcr-Abl T315I) | 10.8 | >10,000 | 1461 | 6.5 | >1000 |
Mechanism of Action: Targeting the Bcr-Abl Signaling Pathway
This compound exerts its anti-tumor effects by potently inhibiting the kinase activity of both native Bcr-Abl and the T315I mutant. This inhibition blocks the downstream signaling pathways that are crucial for the proliferation and survival of CML cells. Western blot analyses have confirmed that this compound effectively suppresses the phosphorylation of Bcr-Abl and its key downstream effectors, Crkl and STAT5, in a dose-dependent manner.
Caption: this compound inhibits the constitutively active BCR-ABL kinase, blocking multiple downstream pro-survival and proliferative signaling pathways.
Experimental Protocols
In Vivo Xenograft Studies
Animal Model:
-
K562 Xenograft: Human CML K562 cells were subcutaneously injected into immunocompromised mice.
-
Ba/F3 Xenograft: Ba/F3 murine pro-B cells engineered to express either wild-type Bcr-Abl or the T315I mutant were subcutaneously injected into immunocompromised mice.
Treatment Regimen:
-
This compound: Administered orally (p.o.) once daily at doses ranging from 10 to 50 mg/kg.
-
Imatinib: Administered orally (p.o.) once daily at doses ranging from 50 to 100 mg/kg.
-
Dasatinib: In comparable studies, dasatinib has been administered orally (p.o.) at doses around 1.25 to 2.5 mg/kg.
Efficacy Assessment:
-
Tumor volume was measured regularly using calipers.
-
Body weight of the animals was monitored to assess toxicity.
-
At the end of the study, tumors were excised for further analysis, including Western blotting to assess target engagement.
Caption: Workflow for in vivo validation of this compound's anti-tumor effects in xenograft models.
Western Blot Analysis
-
Sample Preparation: Tumor tissues or cell lysates were homogenized and protein concentrations were determined.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against phosphorylated and total Bcr-Abl, Crkl, and STAT5, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
This comprehensive guide underscores the potent and selective anti-tumor activity of this compound, particularly against the clinically challenging T315I mutation. The data presented herein provides a valuable resource for researchers and clinicians involved in the development of next-generation therapies for CML.
GZD856 Demonstrates Potent Preclinical Activity Against Lung Cancer Subtypes, Offering a Promising Alternative to Existing PDGFR Inhibitors
Guangzhou, China – Preclinical research has unveiled GZD856, a novel and potent dual inhibitor of platelet-derived growth factor receptor alpha and beta (PDGFRα/β), which has demonstrated significant anti-tumor activity in lung cancer models. These findings position this compound as a compelling candidate for further development, potentially offering a new therapeutic option for lung cancer patients, particularly those with tumors driven by PDGFR signaling. This comparison guide provides a detailed analysis of this compound in relation to other PDGFR inhibitors used in the context of lung cancer, supported by available experimental data.
The platelet-derived growth factor (PDGF) signaling pathway is a critical regulator of cell growth, proliferation, and angiogenesis, and its aberrant activation has been implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC)[1][2][3][4]. PDGFR inhibitors function by blocking the tyrosine kinase activity of the receptor, thereby disrupting downstream signaling cascades[3][4]. Several multi-targeted tyrosine kinase inhibitors with activity against PDGFR are already in clinical use or under investigation for lung cancer, including nintedanib, sorafenib, sunitinib, imatinib, and crenolanib. Avapritinib, a potent inhibitor of mutant forms of PDGFRα, is also being explored.
Comparative Efficacy of PDGFR Inhibitors in Lung Cancer Models
This compound has shown potent inhibitory effects on PDGFRα/β signaling. In preclinical studies, it has demonstrated robust activity in lung cancer models with PDGFRα amplification, a key driver in a subset of lung cancers.
In Vitro Activity
A direct comparison of the half-maximal inhibitory concentrations (IC50) of various PDGFR inhibitors against lung cancer cell lines reveals differences in their potency and selectivity. This compound has been shown to strongly suppress the proliferation of H1703 human lung cancer cells, which have PDGFRα gene amplification[5]. While it displays limited direct anti-proliferative effects on A549 lung cancer cells in vitro, its in vivo efficacy in this model suggests a mechanism that extends beyond direct tumor cell cytotoxicity, likely involving the tumor microenvironment[5].
| Inhibitor | Cell Line | Target(s) | IC50 (nM) | Reference |
| This compound | H1703 (PDGFRα amplified) | PDGFRα/β | Data not specified | [5] |
| Crenolanib | A549 (PDGFRα high) | PDGFRα/β, FLT3 | Dose-dependent inhibition | [1] |
| Sunitinib | NCI-H1703 (PDGFRα amplified) | VEGFRs, PDGFRs, c-KIT | <1000 | [2] |
| Imatinib | SCLC cell lines | c-Kit, PDGFR | Negligible effect on proliferation |
Note: Direct comparative IC50 values in the same lung cancer cell lines under identical experimental conditions are limited in the publicly available literature, making head-to-head comparisons challenging.
In Vivo Efficacy
In animal models of lung cancer, this compound has demonstrated significant tumor growth inhibition. In a xenograft model using PDGFRα-amplified H1703 cells, this compound showed marked in vivo antitumor efficacy[5]. Furthermore, it effectively inhibited the in vivo growth and metastasis of A549 lung cancer cells, suggesting that its mechanism of action may involve the suppression of PDGFR-related microenvironment factors, such as the recruitment of cancer-associated fibroblasts (CAFs)[5].
| Inhibitor | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition | Reference |
| This compound | Xenograft (H1703) | NSCLC (PDGFRα amplified) | Not specified | Significant antitumor efficacy | [5] |
| This compound | Xenograft & Orthotopic (A549) | NSCLC | Not specified | Efficiently inhibited growth & metastasis | [5] |
| Crenolanib | Xenograft (A549) | NSCLC | Not specified | Significantly inhibited tumor growth | [1] |
| Sorafenib | Xenograft (H460, A549) | NSCLC | Not specified | Strong tumor growth inhibition | |
| Imatinib | Xenograft (SCLC) | SCLC | 100 mg/kg, twice daily | Negligible effect on tumor growth | |
| Nintedanib | LUME-Lung 1 (Phase III) | NSCLC (Adenocarcinoma) | 200 mg, twice daily (with docetaxel) | Improved progression-free & overall survival |
Experimental Protocols
The evaluation of these PDGFR inhibitors has been conducted through a series of standardized preclinical and clinical experimental protocols.
In Vitro Proliferation Assays
-
Cell Lines: Human lung cancer cell lines such as A549 (adenocarcinoma, high PDGFRα expression) and NCI-H1703 (squamous cell carcinoma, PDGFRα amplification) are commonly used.
-
Methodology: Cells are cultured in appropriate media and seeded in 96-well plates. They are then treated with a range of concentrations of the inhibitor. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as the MTT or SRB assay to determine the IC50 value.
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Implantation: Human lung cancer cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The inhibitor is administered orally or via injection at specified doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Immunohistochemical analysis can be performed to assess biomarkers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PDGFR signaling pathway and a typical experimental workflow for evaluating PDGFR inhibitors.
Caption: Simplified PDGFR signaling pathway and the inhibitory action of this compound.
Caption: Preclinical workflow for evaluating PDGFR inhibitors in lung cancer.
Conclusion
This compound emerges as a potent PDGFRα/β inhibitor with significant preclinical activity against lung cancer, particularly in models with PDGFRα amplification. Its ability to inhibit tumor growth and metastasis in vivo, even in cell lines with low in vitro sensitivity, suggests a broader mechanism of action that may involve the tumor microenvironment. While direct comparative data with other PDGFR inhibitors is still emerging, the existing evidence supports the continued investigation of this compound as a promising therapeutic agent for lung cancer. Further clinical studies are warranted to fully elucidate its efficacy and safety profile in patients.
References
- 1. Crenolanib, a PDGFR inhibitor, suppresses lung cancer cell proliferation and inhibits tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-dependent PDGF receptor-alpha activation sensitizes rare lung cancer and sarcoma cells to PDGF receptor kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. atsjournals.org [atsjournals.org]
- 5. This compound, a novel potent PDGFRα/β inhibitor, suppresses the growth and migration of lung cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Analysis of GZD856 and GNF-7 in Resistant Chronic Myeloid Leukemia Models
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of Chronic Myeloid Leukemia (CML), particularly the T315I "gatekeeper" mutation in the BCR-ABL1 kinase domain. This mutation confers resistance to most first and second-generation TKIs. Third-generation inhibitors, such as GZD856 and GNF-7, have been developed to overcome this resistance. This guide provides a comprehensive head-to-head comparison of the preclinical efficacy of this compound and GNF-7 in resistant CML models based on available experimental data.
Executive Summary
While no direct comparative studies between this compound and GNF-7 have been published, this guide synthesizes data from separate preclinical investigations to offer an objective analysis. Both this compound and GNF-7 demonstrate potent activity against the T315I mutant of BCR-ABL. This compound has been shown to strongly suppress both native and T315I mutant Bcr-Abl kinase activity and inhibit the proliferation of corresponding cell lines.[1][2] Similarly, GNF-7 is a potent inhibitor of the T315I mutant among other Bcr-Abl mutations.[3] This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid researchers in evaluating these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the reported in vitro efficacy of this compound and GNF-7. It is crucial to note that these data are collated from different studies and experimental conditions may have varied.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | Bcr-Abl (Wild-Type) | Bcr-Abl (T315I) | Other Bcr-Abl Mutants | Source |
| This compound | 19.9 | 15.4 | Not extensively reported in provided sources | [1][2] |
| GNF-7 | Not specifically reported | 61 | M351T: <5, E255V: 122, G250E: 136 | [3] |
Table 2: In Vitro Cellular Antiproliferative Activity (IC50, nM)
| Compound | K562 (Bcr-Abl WT) | Ba/F3 (Bcr-Abl WT) | Ba/F3 (Bcr-Abl T315I) | Other Resistant Cell Lines | Source |
| This compound | 2.2 | 0.64 | 10.8 | K562R (Q252H): 67.0 | [1] |
| GNF-7 | Not reported | <11 (for wild-type and mutant Bcr-Abl Ba/F3 cells) | <11 (for wild-type and mutant Bcr-Abl Ba/F3 cells) | Not reported | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound and GNF-7.
This compound Experimental Protocols
Cell Lines and Culture:
-
K562: Human CML cell line expressing wild-type Bcr-Abl.
-
Ba/F3: Murine pro-B cell line dependent on IL-3 for survival. Stably transfected to express either wild-type Bcr-Abl (Ba/F3 WT) or the T315I mutant (Ba/F3 T315I), rendering them IL-3 independent.
-
Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
Western Blot Analysis: To assess the inhibition of Bcr-Abl signaling, cells were treated with varying concentrations of this compound for 4 hours.[1][4] Whole-cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. Membranes were probed with primary antibodies against phosphorylated Bcr-Abl (p-Bcr-Abl), total Bcr-Abl, phosphorylated Crkl (p-Crkl), and phosphorylated STAT5 (p-STAT5), followed by incubation with secondary antibodies.[1]
In Vivo Xenograft Studies:
-
Animal Model: Nude mice were used for the xenograft studies.
-
Tumor Implantation: K562 cells or Ba/F3-T315I cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were orally administered this compound daily. For the K562 xenograft model, a dose of 10 mg/kg was used.[1] In the Ba/F3-T315I model, doses of 20 and 50 mg/kg were administered.[1]
-
Efficacy Evaluation: Tumor volume was measured regularly to assess the anti-tumor efficacy of the compound.
GNF-7 Experimental Protocols
While detailed protocols for GNF-7 in CML models were not as extensively described in the provided search results, a general approach can be inferred.
In Vivo Xenograft Studies:
-
Animal Model: A bioluminescent xenograft mouse model was utilized.
-
Tumor Implantation: Ba/F3 cells transformed with T315I-Bcr-Abl were used to establish tumors in mice.
-
Treatment: GNF-7 was administered orally at a dose of 10 mg/kg.[3]
-
Efficacy Evaluation: Tumor growth was monitored to evaluate the effectiveness of the treatment.[3]
Mandatory Visualizations
Signaling Pathway
Caption: Bcr-Abl signaling pathway in CML.
Experimental Workflow: In Vitro Drug Screening
Caption: In vitro screening workflow for CML inhibitors.
Logical Relationship: In Vivo Xenograft Study
Caption: In vivo xenograft study workflow.
Conclusion
Both this compound and GNF-7 show significant promise as therapeutic agents for TKI-resistant CML, particularly in cases harboring the T315I mutation. The available data indicates that this compound is a potent and orally bioavailable inhibitor of both wild-type and T315I mutant Bcr-Abl, demonstrating strong anti-tumor activity in preclinical models.[1][2] GNF-7 also exhibits potent inhibitory activity against the T315I mutant and other resistant forms of Bcr-Abl.[3]
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Interface between BCR-ABL-Dependent and -Independent Resistance Signaling Pathways in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of GZD856: A Procedural Guide
For immediate reference, it is critical to note that a specific, publicly available Safety Data Sheet (SDS) for GZD856, outlining official disposal procedures, could not be located. The following guidance is based on standard laboratory practices for potent research-grade compounds and information available for structurally related chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and request the official SDS from the supplier before handling or disposing of this compound.
This compound is a potent, orally active inhibitor of PDGFRα/β and Bcr-Abl, including the T315I mutant, with significant anti-tumor activity.[1][2][3][4] Due to its biological potency, proper handling and disposal are paramount to ensure personnel safety and environmental protection. This guide provides essential safety information and a general framework for the operational planning of this compound disposal.
Essential Safety and Handling Precautions
Prior to any handling or disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention.
-
Spill Management: Have a spill kit readily available. In the event of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and treat it as hazardous waste.
General Disposal Procedures for Research-Grade Compounds
In the absence of a specific SDS for this compound, the following general, step-by-step procedure for the disposal of potent research chemicals should be followed, always in accordance with local and institutional regulations:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous chemical waste.
-
Segregate this compound waste from other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Containerization:
-
Collect all solid waste in a clearly labeled, sealable, and chemically resistant container.
-
Collect liquid waste in a separate, labeled, and leak-proof container. Avoid overfilling containers.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications (e.g., "Potent Compound," "Toxic").
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Arrangement for Pickup:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C29H27F3N6O | [5] |
| Molecular Weight | 532.56 g/mol | [5] |
| CAS Number | 1257628-64-0 | [1][5] |
| Solubility | DMSO: 250 mg/mL (ultrasonic) | [5] |
| IC50 (PDGFRα) | 68.6 nM | [1][3][5] |
| IC50 (PDGFRβ) | 136.6 nM | [1][3][5] |
| IC50 (Bcr-Abl) | 19.9 nM | [1][2][5] |
| IC50 (Bcr-Abl T315I) | 15.4 nM | [1][2][5] |
Experimental Protocols: A Framework for Safe Disposal
While specific experimental protocols for the disposal of this compound are not available, a procedural workflow for the risk assessment and management of a novel research chemical is a critical experimental step.
Visualizing the Mechanism of Action: Signaling Pathway Inhibition
Understanding the biological targets of this compound is crucial for appreciating its potential hazards. This compound is a potent inhibitor of the PDGFR and Bcr-Abl signaling pathways, which are critical drivers in certain cancers.[1][2][3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling GZD856
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of GZD856, a potent dual inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRα/β) and Breakpoint Cluster Region-Abelson (Bcr-Abl) tyrosine kinases. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on general laboratory safety principles for handling potent, powdered chemical compounds and information available for similar kinase inhibitors. It is imperative to supplement this guide with a compound-specific SDS, which should be requested from the supplier.
Personal Protective Equipment (PPE) and Handling
Proper personal protective equipment is paramount to ensure the safety of laboratory personnel when handling this compound. The following table summarizes the recommended PPE.
| Area of Protection | Required PPE | Rationale |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of the powdered compound, which can be hazardous. |
| Hand | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption. |
| Eye | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Body | Laboratory coat | To protect skin and clothing from contamination. |
Handling Procedures:
-
Handle this compound in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Avoid generating dust. Use appropriate techniques for weighing and transferring the compound.
-
After handling, wash hands thoroughly with soap and water.
-
Remove and properly dispose of contaminated PPE.
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is essential for maintaining a safe laboratory environment.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials.
-
Consult the supplier's data sheet for specific storage temperature recommendations.[1]
Spill Management:
-
In case of a spill, evacuate the area and prevent unauthorized entry.
-
Wear appropriate PPE before attempting to clean the spill.
-
Carefully scoop the spilled solid material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
This compound Signaling Pathway
This compound exerts its anti-tumor activity by inhibiting the phosphorylation of PDGFRα/β and Bcr-Abl. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation, survival, and migration.
Caption: this compound inhibits PDGFRα/β and Bcr-Abl signaling pathways.
Experimental Protocols
Detailed experimental protocols involving this compound can be found in the primary literature. The following references describe key experiments and provide methodological details that can be adapted for specific research needs.
Western Blot Analysis for Signaling Pathway Inhibition:
To assess the inhibitory effect of this compound on its target pathways, researchers can perform Western blot analysis.
-
Cell Treatment: Treat cancer cell lines (e.g., K562 for Bcr-Abl or other suitable lines for PDGFR) with varying concentrations of this compound for a specified duration.
-
Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of PDGFR, Bcr-Abl, and downstream signaling proteins such as AKT, ERK1/2, STAT3, Crkl, and STAT5.
-
Detection: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. The results will indicate a dose-dependent inhibition of phosphorylation of the target proteins in the presence of this compound.
For further details on experimental procedures, please refer to the methodologies described in the publications by Zhang et al. (2016) and Lu et al. (2017).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
